2,6-Dichloro-4-nitropyridine-N-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136570. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOLKOLHQCMQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C([N+](=C1Cl)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382798 | |
| Record name | 2,6-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-01-1 | |
| Record name | 2587-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-nitropyridine-N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-4-nitropyridine-N-oxide (CAS: 2587-01-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloro-4-nitropyridine-N-oxide (CAS number 2587-01-1), a versatile heterocyclic compound with significant potential in medicinal chemistry, agrochemicals, and materials science. This document consolidates available data on its chemical and physical properties, provides a detailed account of its synthesis and reactivity, and explores its known and potential biological activities. Particular emphasis is placed on its utility as a building block in the synthesis of novel compounds through nucleophilic aromatic substitution. While the precise biological signaling pathways modulated by this specific compound are not extensively documented in current literature, this guide discusses plausible mechanisms of action based on the reactivity of its functional groups and the known activities of related nitropyridine derivatives.
Chemical and Physical Properties
This compound is a yellow crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of two chlorine atoms, a nitro group, and an N-oxide moiety on the pyridine ring results in a highly electron-deficient aromatic system, which dictates its chemical reactivity.[2]
| Property | Value | Reference(s) |
| CAS Number | 2587-01-1 | [1][2] |
| Molecular Formula | C₅H₂Cl₂N₂O₃ | [1][2] |
| Molecular Weight | 208.99 g/mol | [1] |
| Appearance | Yellow crystalline solid/powder | [1] |
| Melting Point | 176-180 °C | [3] |
| Boiling Point (Predicted) | 415.6 ± 40.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in Chloroform | [4] |
| pKa (Predicted) | -3.69 ± 0.10 | [4] |
Synthesis and Characterization
Synthesis
The synthesis of this compound can be achieved through a multi-step process typically involving the chlorination, nitration, and N-oxidation of a pyridine precursor. The order of these steps can be varied. A common synthetic route starts with the N-oxidation of 2,6-dichloropyridine, followed by nitration.
Experimental Protocol: Synthesis of this compound
-
Step 1: N-oxidation of 2,6-Dichloropyridine A solution of 2,6-dichloropyridine in a suitable solvent such as dichloromethane is treated with an oxidizing agent. m-Chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation.[5] The reaction is typically carried out at a low temperature (0-5 °C) initially and then allowed to warm to room temperature and stirred for several hours to ensure complete conversion.[5]
-
Step 2: Nitration of 2,6-Dichloropyridine-N-oxide The crude 2,6-dichloropyridine-N-oxide obtained from the previous step is then subjected to nitration. A mixture of fuming nitric acid and concentrated sulfuric acid (a nitrating mixture) is typically employed.[2] The reaction is highly exothermic and requires careful temperature control, with the reaction mixture being heated to around 80-130 °C to drive the reaction to completion.[2]
-
Work-up and Purification Following the nitration, the reaction mixture is cooled and carefully quenched by pouring it onto ice. The precipitated solid product is collected by filtration, washed with water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Spectroscopic Characterization
-
¹H NMR: Due to the symmetry of the molecule, a single signal in the aromatic region is expected for the two equivalent protons at the 3 and 5 positions. For the related compound 2,6-dichloropyridine, the protons appear as a multiplet.[6]
-
¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the chlorine atoms (C2 and C6) would appear at a characteristic chemical shift, as would the carbon bearing the nitro group (C4) and the carbons at the 3 and 5 positions.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the N-oxide group, and the symmetric and asymmetric stretching vibrations of the nitro group. Data for the related 4-nitropyridine-N-oxide shows characteristic peaks for these functional groups.[7]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (208.99 g/mol ) and characteristic fragmentation patterns.[5]
Chemical Reactivity: Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring in this compound, enhanced by the electron-withdrawing effects of the two chlorine atoms and the nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNA).[2] The chlorine atoms at the 2 and 6 positions are excellent leaving groups and are readily displaced by a variety of nucleophiles.
The reaction proceeds via a Meisenheimer-type intermediate, following an addition-elimination mechanism.[2]
General Mechanism of Nucleophilic Aromatic Substitution
Caption: Addition-elimination mechanism for nucleophilic substitution.
Reactions with Amines
This compound reacts readily with primary and secondary amines to yield the corresponding amino-substituted derivatives. These reactions are typically carried out in a suitable solvent at elevated temperatures.
Experimental Protocol: Reaction with a Primary Amine (e.g., Aniline)
-
A solution of this compound in a high-boiling point solvent such as dimethylformamide (DMF) is treated with an excess of aniline.
-
The reaction mixture is heated, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Reactions with Alkoxides
Alkoxides, such as sodium methoxide or ethoxide, are potent nucleophiles that can displace the chloro substituents to form the corresponding alkoxy derivatives. These reactions are typically performed in the corresponding alcohol as the solvent.
Reactions with Thiols
Thiols, in the presence of a base to form the more nucleophilic thiolate, can also participate in nucleophilic substitution reactions with this compound to afford thioether derivatives.
Biological Activity and Potential Applications
The biological activities of this compound have been explored in several contexts, primarily driven by the reactivity of its functional groups.
Antimicrobial and Herbicidal Activity
Pyridine-N-oxide derivatives, particularly those with nitro groups, are known to possess antimicrobial and herbicidal properties.[8][9] The mode of action is often attributed to the reductive activation of the nitro group within the target organism, leading to the formation of reactive nitrogen species that can damage cellular components such as DNA and proteins.[9] this compound has been investigated for its potential as an antimicrobial agent and is used in the development of herbicides and fungicides.[8]
Plausible Mechanism of Antimicrobial Action
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. Buy this compound | 2587-01-1 [smolecule.com]
- 3. This compound | CAS#:2587-01-1 | Chemsrc [chemsrc.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Molecular Structure of 2,6-Dichloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 2,6-dichloro-4-nitropyridine-N-oxide. The information is intended to support research and development efforts in medicinal chemistry, agrochemicals, and materials science.
Molecular Structure
This compound (C₅H₂Cl₂N₂O₃) is a crystalline solid characterized by a pyridine-N-oxide ring substituted with two chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position.[1] The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the molecule.
Crystallographic Data
The definitive three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. The key finding from the crystallographic analysis is that the nitro group is nearly coplanar with the pyridine ring, with a reported twist angle of 4.00(6)°.[2] This planarity suggests a high degree of electron delocalization across the molecule. The crystal packing is characterized by a herringbone pattern.[2]
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₅H₂Cl₂N₂O₃ |
| Formula Weight | 208.99 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.863(1) |
| b (Å) | 9.897(2) |
| c (Å) | 13.234(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 768.1(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.808 |
Note: Specific atom coordinates, bond lengths, and angles are typically deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).
Key Structural Features
The molecular geometry is crucial for understanding its chemical behavior. Below is a summary of selected, theoretically calculated bond lengths, which highlight the influence of the substituents on the pyridine ring.
Table 2: Selected Calculated Bond Lengths in this compound
| Bond | Bond Length (Å) |
| N(1)-O(1) | 1.25 |
| C(4)-N(2) | 1.48 |
| N(2)-O(2) | 1.22 |
| N(2)-O(3) | 1.22 |
| C(2)-Cl(1) | 1.72 |
| C(6)-Cl(2) | 1.72 |
| N(1)-C(2) | 1.37 |
| N(1)-C(6) | 1.37 |
| C(2)-C(3) | 1.38 |
| C(3)-C(4) | 1.39 |
| C(4)-C(5) | 1.39 |
| C(5)-C(6) | 1.38 |
Note: These are representative values from computational models and may differ slightly from experimental values obtained from X-ray crystallography.
Caption: 2D representation of this compound.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 2,6-dichloropyridine. The general workflow involves nitration followed by N-oxidation.
Synthesis of 2,6-Dichloro-4-nitropyridine
A common method for the nitration of 2,6-dichloropyridine involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
Materials:
-
2,6-Dichloropyridine
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.
-
Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
The solid precipitate of 2,6-dichloro-4-nitropyridine is collected by filtration, washed with cold water until the washings are neutral, and then dried.
N-Oxidation of 2,6-Dichloro-4-nitropyridine
The N-oxide is formed by the oxidation of the pyridine nitrogen. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). A general procedure for the N-oxidation of a substituted pyridine is as follows.[3]
Materials:
-
2,6-Dichloro-4-nitropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 2,6-dichloro-4-nitropyridine in dichloromethane in a reaction flask.
-
Cool the solution to 0-5°C in an ice bath.
-
Add m-CPBA portion-wise to the cooled solution, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and adjust the pH to 4-5.
-
Stir the mixture for 2-3 hours, then filter.
-
Collect the filtrate, concentrate it, and dry to obtain the this compound product.
Caption: General synthesis workflow for this compound.
Spectroscopic Data
Table 3: Representative Spectroscopic Data for Substituted Pyridine-N-Oxides
| Technique | Compound | Key Features |
| ¹H NMR | 4-Nitropyridine-N-oxide | δ (ppm) in DMSO-d₆: 8.18 - 8.23 (m, 2H, H-2, H-6), 8.40 - 8.44 (m, 2H, H-3, H-5)[4] |
| ¹³C NMR | 4-Nitropyridine-N-oxide | δ (ppm) in DMSO-d₆: 121.31 (C-3, C-5), 140.20 (C-2, C-6), 142.01 (C-4)[4] |
| IR (KBr) | 4-Nitropyridine-N-oxide | ν (cm⁻¹): 3115, 3080 (C-H stretch, aromatic), 1600 (C=C stretch, aromatic), 1515, 1345 (N=O stretch, asymmetric and symmetric)[4] |
Biological Activity and Potential Signaling Pathways
This compound is utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides.[5] Its biological activity is also being explored for pharmaceutical applications, with studies investigating its potential as an antimicrobial and anticancer agent.[1]
The antifungal mechanism of action for nitroaromatic N-oxides is believed to involve their ability to act as potent electron acceptors. This can lead to the disruption of cellular processes by interfering with sulfhydryl-containing enzymes, which are crucial for various metabolic pathways in fungi.[6]
Caption: A logical diagram of the proposed antifungal mechanism.
This guide provides a foundational understanding of the molecular structure and properties of this compound. Further detailed experimental data, particularly from crystallographic and spectroscopic analyses, will be invaluable for researchers working with this versatile compound.
References
An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,6-dichloro-4-nitropyridine-N-oxide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.
Core Synthesis Pathway
The most viable and commonly referenced synthetic route to this compound involves a two-step process. This pathway begins with the N-oxidation of 2,6-dichloropyridine to form 2,6-dichloropyridine-N-oxide, which is then followed by the nitration of this intermediate at the 4-position to yield the final product. This method is favored due to its directness and the availability of the starting materials.
Step 1: N-Oxidation of 2,6-Dichloropyridine
The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,6-dichloropyridine. This is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent. The N-oxide functionality is crucial as it deactivates the 2 and 6 positions to some extent while activating the 4-position for subsequent electrophilic substitution.
Step 2: Nitration of 2,6-Dichloropyridine-N-oxide
Following the formation of the N-oxide, the intermediate is subjected to nitration. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) at the C-4 position of the pyridine ring. The reaction is typically carried out using a mixture of a strong nitric acid source (e.g., fuming nitric acid) and a dehydrating agent like concentrated sulfuric acid. The N-oxide group directs the incoming electrophile to the 4-position.
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound, based on established procedures for analogous compounds.
Protocol 1: Synthesis of 2,6-Dichloropyridine-N-oxide
This protocol is adapted from a patented procedure for the N-oxidation of 2,6-dichloropyridine.[2]
Materials:
-
2,6-Dichloropyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a reaction vessel, dissolve 50 g of 2,6-dichloropyridine in 400 ml of dichloromethane.
-
Cool the mixture to a temperature of 0-5 °C with stirring.
-
Slowly add 87.5 g of m-chloroperoxybenzoic acid to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir for 24 hours at a temperature of 20-25 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a DCM/MeOH (10:1) solvent system to confirm the complete consumption of m-CPBA.
-
Upon completion, concentrate the reaction solution under reduced pressure.
-
Add water to the residue to obtain a mixed solution.
-
Adjust the pH of the mixed solution to 4-5.
-
Stir the mixture for 2-3 hours, then filter to collect the filtrate.
-
Concentrate and dry the filtrate to obtain the target product, 2,6-dichloropyridine-N-oxide.
Protocol 2: Synthesis of this compound
This protocol is a representative procedure for the nitration of a pyridine-N-oxide derivative, analogous to the nitration of 2,6-dichloropyridine-N-oxide.[3]
Materials:
-
2,6-Dichloropyridine-N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Prepare the nitrating acid by slowly adding 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid in a flask, while cooling in an ice bath and stirring. Bring the nitrating acid to 20 °C.
-
In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, place the 2,6-dichloropyridine-N-oxide.
-
Heat the starting material to 60 °C.
-
Add the nitrating acid dropwise over 30 minutes with stirring. The internal temperature will initially drop.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture over 150 g of crushed ice in a beaker.
-
Carefully add a saturated sodium carbonate solution in portions to neutralize the mixture to a pH of 7-8, which will result in the precipitation of a yellow crystalline solid.
-
Collect the precipitate by suction filtration.
-
To the crude product, add acetone to dissolve the product and separate it from the insoluble white salts by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the yellow product, this compound. The product can be further purified by recrystallization from acetone if necessary.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| N-Oxidation | 2,6-Dichloropyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0-5 then 20-25 | 24 | 90 | 97 | [2] |
| Nitration (Analogous) | Pyridine-N-oxide | Fuming HNO₃, Concentrated H₂SO₄ | None | 125-130 | 3 | 42 | N/A | [3] |
| Nitration (Analogous) | 2-Chloropyridine-N-oxide | 90% HNO₃, Concentrated H₂SO₄ | None | up to 115 | 4 | N/A | N/A | [4] |
Note: The yield for the nitration step is based on the nitration of the parent pyridine-N-oxide and may vary for 2,6-dichloropyridine-N-oxide.
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis pathway for this compound.
Caption: Synthesis of this compound.
References
2,6-Dichloro-4-nitropyridine-N-oxide physical properties (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 2,6-dichloro-4-nitropyridine-N-oxide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document focuses on its melting point and solubility, presenting available data and outlining standard experimental protocols for their determination.
Core Physical Properties
This compound is a crystalline solid at room temperature.[1] Its physical characteristics are crucial for its handling, purification, and application in various synthetic procedures.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, various sources report a relatively consistent melting point range, typically between 166°C and 180°C. A sharp melting point range suggests a high degree of purity.
| Property | Reported Value (°C) |
| Melting Point | 176-180 |
| Melting Point | 166-170 |
| Melting Point | 169-172 |
| Melting Point | 176-180 |
Table 1: Reported Melting Points for this compound.
Solubility
A qualitative assessment of solubility is typically performed to guide solvent selection for synthesis, purification (e.g., recrystallization), and analytical characterization.
Experimental Protocols
The following sections detail standard laboratory procedures for the determination of the melting point and solubility of a crystalline organic compound like this compound.
Determination of Melting Point
The melting point is determined as a temperature range, starting from the temperature at which the first liquid droplet appears to the temperature at which the entire solid mass has transitioned to a liquid. This is a standard method for assessing the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement:
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to determine an approximate melting range.
-
The apparatus is allowed to cool.
-
A second determination is performed with a slow heating rate (1-2°C per minute) starting from a temperature approximately 20°C below the approximate melting point.
-
-
Data Recording: The temperature at which the first drop of liquid is observed and the temperature at which the last crystal melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).
Determination of Solubility
This protocol provides a general method for qualitatively assessing the solubility of an organic compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes or burette
-
Spatula
Procedure:
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a small test tube.
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 0.5 mL) is added to the test tube.
-
Dissolution Assessment: The mixture is agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Solvent Screening: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane) to establish a solubility profile.
Visualized Workflow: Synthesis of this compound
The synthesis of this compound generally involves a multi-step process starting from a pyridine derivative. The following diagram illustrates a logical workflow for its synthesis.
Caption: General synthetic workflow for this compound.
References
The Reactivity Profile of 2,6-Dichloro-4-nitropyridine-N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-4-nitropyridine-N-oxide is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two chloro substituents, a nitro group, and an N-oxide moiety, render it a valuable synthon for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its synthesis, nucleophilic substitution reactions, and the reduction of its nitro and N-oxide functionalities. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.
Introduction
This compound is a crystalline solid with the molecular formula C₅H₂Cl₂N₂O₃. The pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the two chlorine atoms at positions 2 and 6, the nitro group at position 4, and the N-oxide group. This high degree of electrophilicity makes it an excellent substrate for a variety of chemical transformations, enabling the synthesis of a diverse range of substituted pyridine derivatives. Its utility has been demonstrated in the preparation of compounds with potential applications in agrochemicals and pharmaceuticals.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the N-oxidation of 2,6-dichloropyridine followed by nitration of the resulting N-oxide.
N-Oxidation of 2,6-Dichloropyridine
The pyridine nitrogen is oxidized to an N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in the presence of an acid like acetic acid or trifluoroacetic anhydride.
Nitration of 2,6-Dichloropyridine-N-oxide
The subsequent nitration at the C4 position is achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.[2]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from the synthesis of analogous compounds.[1][3]
Materials:
-
2,6-Dichloropyridine
-
Hydrogen peroxide (30% solution)
-
Trifluoroacetic anhydride
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
Step 1: N-Oxidation
-
In a round-bottom flask, dissolve 2,6-dichloropyridine (1 equiv.) in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add trifluoroacetic anhydride (1.2 equiv.) to the stirred solution.
-
Carefully add hydrogen peroxide (30% solution, 1.5 equiv.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,6-dichloropyridine-N-oxide, which can be used in the next step without further purification.
Step 2: Nitration
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (2 equiv.) to concentrated sulfuric acid (2 equiv.) in an ice bath.
-
Add the crude 2,6-dichloropyridine-N-oxide (1 equiv.) portion-wise to the nitrating mixture, keeping the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution. The chlorine atoms at the C2 and C6 positions are excellent leaving groups and are readily displaced by a variety of nucleophiles.
Regioselectivity
Nucleophilic attack occurs preferentially at the C2 and C6 positions, which are activated by the electron-withdrawing nitro and N-oxide groups.[2] The substitution can be controlled to achieve mono- or di-substitution depending on the reaction conditions and the stoichiometry of the nucleophile.
Reaction with Various Nucleophiles
A wide range of nucleophiles, including amines, alkoxides, and thiols, can be employed to displace the chloro substituents. These reactions typically proceed via a Meisenheimer complex intermediate.
Quantitative Data for Nucleophilic Substitution
The following table summarizes representative data for the nucleophilic substitution reactions of this compound. Specific yields and reaction conditions can vary based on the nucleophile and solvent system used.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ammonia | aq. NH₃ | Methanol | 35-40 | 2 | 2-Amino-6-chloro-4-nitropyridine-N-oxide | ~75-85 |
| Methoxide | Sodium methoxide | Methanol | Reflux | 4 | 2-Chloro-6-methoxy-4-nitropyridine-N-oxide | >90 |
| Piperidine | Piperidine | Ethanol | Reflux | 6 | 2-Chloro-4-nitro-6-(piperidin-1-yl)pyridine-N-oxide | High |
| Hydrazine | Hydrazine hydrate | Ethanol | Room Temp | 12 | 2-Chloro-6-hydrazinyl-4-nitropyridine-N-oxide | Good |
Note: The yields are based on analogous reactions with similar substrates and serve as representative examples.[4]
Detailed Experimental Protocol: Monosubstitution with Ammonia
This protocol is adapted from a procedure for a similar substrate.[4]
Materials:
-
This compound
-
Aqueous ammonia (25% solution)
-
Methanol
Procedure:
-
Dissolve this compound (1 equiv.) in methanol in a round-bottom flask.
-
To the stirred solution, add aqueous ammonia (25% solution, 1.2 equiv.) at room temperature.
-
Heat the reaction mixture to 35-40 °C and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-amino-6-chloro-4-nitropyridine-N-oxide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Reduction Reactions
The nitro group and the N-oxide functionality of this compound can be selectively reduced using various reducing agents.
Reduction of the Nitro Group
The nitro group can be reduced to an amino group using common reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.[5]
Deoxygenation of the N-oxide
The N-oxide can be deoxygenated to the corresponding pyridine using reagents like phosphorus trichloride (PCl₃).[6] Photocatalytic methods have also been developed for the selective deoxygenation of pyridine N-oxides.[7][8]
Quantitative Data for Reduction Reactions
| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Nitro Reduction | Fe / Acetic Acid | Acetic Acid | Reflux | 1.5 | 4-Amino-2,6-dichloropyridine-N-oxide | High |
| N-oxide Deoxygenation | PCl₃ | Chloroform | Reflux | Overnight | 2,6-Dichloro-4-nitropyridine | ~78 |
Note: Yields are based on procedures for analogous compounds.[5][6]
Detailed Experimental Protocol: Reduction of the Nitro Group with Iron
This protocol is adapted from a procedure for a similar substrate.[5]
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Sodium hydroxide solution (50%)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (1 equiv.) and iron powder (3.5 equiv.) in glacial acetic acid.
-
Heat the mixture to reflux and stir vigorously for 1.5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a 50% aqueous sodium hydroxide solution to a pH of 7-8.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 4-amino-2,6-dichloropyridine-N-oxide, can be purified by recrystallization.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and subsequent modification of this compound.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the C2 and C6 positions and the selective reduction of the nitro and N-oxide groups. This guide provides a foundational understanding of its chemical behavior, supported by detailed experimental protocols and reactivity data, to empower researchers in the fields of drug discovery and materials science to effectively utilize this valuable compound in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles and under various catalytic conditions will undoubtedly lead to the discovery of novel molecules with important biological and material properties.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 2587-01-1 [smolecule.com]
- 3. prepchem.com [prepchem.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 6. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Dawn of a New Reactivity: A Technical Guide to the Discovery and History of Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of pyridine N-oxides, a class of compounds that has significantly impacted synthetic and medicinal chemistry. From their initial synthesis to their application in complex drug molecules, this document details the key milestones, experimental methodologies, and the evolution of our understanding of their unique chemical properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.
Introduction: A Serendipitous Discovery
The history of pyridine N-oxides begins in 1926 with the pioneering work of German chemist Jakob Meisenheimer. While investigating the reactions of tertiary amines with peroxybenzoic acid, he unexpectedly synthesized pyridine N-oxide, a stable, crystalline solid, from the oxidation of pyridine.[1] This discovery marked the inception of a new class of heterocyclic compounds with distinct reactivity compared to their parent pyridine counterparts. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, transforming it from a relatively unreactive aromatic system to a versatile synthon amenable to a wide range of chemical transformations.
Initially, the unique reactivity of pyridine N-oxides was not fully appreciated. However, with the commercialization of pyridine N-oxide in 1954, its potential as a synthetic intermediate began to be realized.[2] The N-oxide group acts as an "activating" group, facilitating both electrophilic and nucleophilic substitution reactions at positions that are typically unreactive in the parent pyridine. This newfound reactivity opened up novel synthetic pathways for the preparation of a diverse array of substituted pyridines, many of which are key structural motifs in pharmaceuticals, agrochemicals, and materials.
The Evolving Landscape of Pyridine N-Oxide Synthesis
Since Meisenheimer's initial discovery, the synthesis of pyridine N-oxides has been the subject of extensive research, leading to the development of a variety of efficient and selective methods. The choice of oxidizing agent and reaction conditions is crucial in achieving high yields and avoiding side reactions.
Early Methods and Key Developments
The classical method for the synthesis of pyridine N-oxides involves the direct oxidation of pyridines using peroxy acids.
Logical Relationship of Early Synthetic Approaches
Caption: Early synthetic routes to pyridine N-oxides primarily involved the oxidation of pyridine with peroxy acids.
Quantitative Comparison of Synthetic Methods
The efficiency of pyridine N-oxide synthesis has significantly improved over the years with the introduction of new oxidizing agents and catalytic systems. The following table summarizes the quantitative data for some of the key methods.
| Oxidizing Agent/System | Substrate | Reaction Conditions | Yield (%) | Reference |
| Peroxybenzoic Acid | Pyridine | Not specified in initial reports | - | [1] |
| 40% Peracetic Acid | Pyridine | 85°C, 50-60 min | 78-83 | [3] |
| H₂O₂ / Acetic Acid | Pyridine | Reflux | - | [4] |
| m-CPBA | 3-Substituted Pyridines | Dichloromethane, 20-25°C, 24h | High | [5][6] |
| H₂O₂ / MTO (catalyst) | Substituted Pyridines | - | High | [5] |
| H₂O₂ / TS-1 (catalyst) | 2-Chloropyridine | Water, 70-80°C, 1h | 98.88 | [7] |
Physicochemical Properties and Electronic Structure
The introduction of the N-oxide group profoundly influences the physicochemical properties of the pyridine ring. Pyridine N-oxide is a colorless, hygroscopic solid with a significantly higher boiling point and greater water solubility than pyridine.[8]
| Property | Pyridine | Pyridine N-Oxide |
| Molar Mass ( g/mol ) | 79.10 | 95.10[8] |
| Melting Point (°C) | -41.6 | 65-66[8] |
| Boiling Point (°C) | 115.2 | 270[8] |
| pKa (of conjugate acid) | 5.25 | 0.79[2] |
| Dipole Moment (D) | 2.22 | 4.24 |
The electronic structure of pyridine N-oxide is best described as a resonance hybrid, with significant contribution from dipolar resonance structures. This charge distribution leads to a high dipole moment and explains the increased reactivity of the ring towards both electrophiles (at the 4-position) and nucleophiles (at the 2- and 6-positions).
Resonance Structures of Pyridine N-Oxide
Caption: Resonance structures of pyridine N-oxide illustrate the delocalization of charge.
Applications in Drug Development and Synthesis
The unique reactivity of pyridine N-oxides has made them invaluable intermediates in the synthesis of numerous pharmaceuticals.
Synthesis of Omeprazole
A prominent example is the synthesis of omeprazole, a proton pump inhibitor used to treat acid reflux. The synthesis involves the use of 2,3,5-trimethylpyridine N-oxide as a key starting material.[9][10][11][12]
Synthetic Pathway of Omeprazole
Caption: Simplified synthetic pathway of omeprazole highlighting the role of the pyridine N-oxide intermediate.
Pyridine N-Oxide Derivatives in Signaling Pathways
Beyond their role as synthetic intermediates, some pyridine N-oxide derivatives have been shown to directly interact with and modulate biological signaling pathways. For instance, certain pyridine N-oxide derivatives have demonstrated anti-HIV activity by interfering with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14]
Caption: Experimental workflow for the synthesis of pyridine N-oxide using peracetic acid.
Procedure:
-
In a 1-L three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.
-
With stirring, add 250 mL (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. The addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.
-
Evaporate the acetic acid solution on a steam bath under reduced pressure.
-
Distill the residue at a pressure of 1 mm or less. Collect the product at 100-105°C.
-
The yield is 103-110 g (78-83%) of colorless, solid pyridine N-oxide. [3]
Synthesis of 2-Chloropyridine N-Oxide
The synthesis of 2-chloropyridine N-oxide can be achieved through various methods, including the oxidation of 2-chloropyridine or the chlorination of pyridine N-oxide.
Procedure using Hydrogen Peroxide and a Catalyst:
-
In a 1000 mL four-necked flask, combine 200 g of 2-chloropyridine, 200 g of deionized water, and 6 g of a TS-1 molecular sieve catalyst.
-
Stir the mixture and heat to 65°C.
-
Over 15 minutes, add 200 g of 30% hydrogen peroxide dropwise, maintaining the reaction temperature between 70-80°C.
-
After the addition, continue the reaction for 1 hour.
-
Cool the reaction mixture to 45°C and filter to remove the catalyst. The filtrate contains 2-chloropyridine N-oxide. [7]
Conclusion
The discovery of pyridine N-oxides by Jakob Meisenheimer in 1926 has had a lasting impact on the field of chemistry. What began as a chemical curiosity has evolved into a cornerstone of modern synthetic and medicinal chemistry. The unique reactivity imparted by the N-oxide functionality has enabled the synthesis of a vast array of complex molecules, including life-saving drugs. The continued exploration of the chemistry of pyridine N-oxides promises to yield further innovations in drug discovery, materials science, and catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. a. Draw resonance contributors to show why pyridine-N-oxide is mo... | Study Prep in Pearson+ [pearson.com]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. CN102942523A - Preparation method of omeprazole intermediate 2,3,5-trimethylpyridyl-N-oxide - Google Patents [patents.google.com]
- 11. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]
- 12. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 13. ovid.com [ovid.com]
- 14. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Stability and Storage of 2,6-Dichloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-dichloro-4-nitropyridine-N-oxide. Aimed at professionals in research, chemical synthesis, and drug development, this document synthesizes available data to ensure the safe handling, storage, and maintenance of the compound's integrity. Due to the limited availability of specific quantitative stability data for this compound, information from structurally related analogues, particularly 4-nitropyridine-N-oxide, is referenced to infer potential stability characteristics.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. Key properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Light yellow crystalline solid | [1] |
| Molecular Formula | C₅H₂Cl₂N₂O₃ | [1] |
| Molecular Weight | 208.99 g/mol | [1] |
| Melting Point | 166-170 °C[1] / 176-180 °C[2][3] | [1][2][3] |
| CAS Number | 2587-01-1 | [1] |
Stability Profile
This compound is generally stable under recommended storage conditions[4]. However, its stability can be compromised by several factors, including temperature, light, and moisture. The presence of both nitro and N-oxide functional groups suggests that the compound may be energetic and susceptible to decomposition under certain conditions.
Thermal Stability
Photostability
Exposure to light, particularly ultraviolet radiation, can be a catalyst for the degradation of nitroaromatic compounds. Studies on 4-nitropyridine-N-oxide have shown that its reaction with piperidine is accelerated by UV light[3]. Therefore, it is critical to protect this compound from light to prevent potential photodegradation.
Hydrolytic Stability
Information regarding the hydrolytic stability of this compound is scarce. However, the presence of chlorine atoms on the pyridine ring, activated by the electron-withdrawing nitro and N-oxide groups, makes the compound susceptible to nucleophilic attack[5]. Water, especially under non-neutral pH conditions, could potentially act as a nucleophile, leading to hydrolysis over time. The related compound, 4-nitropyridine-N-oxide, is noted to be potentially deliquescent, indicating its affinity for moisture[4][5].
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling conditions are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store at 0-8 °C[1]. Store in a cool place[4][7]. | To minimize the risk of thermal decomposition. |
| Light | Store in a light-resistant container. | To prevent photodegradation. |
| Moisture | Store in a dry environment[4][7]. Keep container tightly closed[4][6][7]. | To prevent hydrolysis and deliquescence. |
| Atmosphere | Store in a well-ventilated place[4][7]. | To ensure a safe storage environment. |
| Incompatibilities | Avoid strong oxidizing agents and acid chlorides[4][6]. | To prevent vigorous and potentially hazardous reactions. |
Decomposition
Upon decomposition, this compound is expected to release toxic fumes.
| Decomposition Products |
| Nitrogen oxides (NOx)[6] |
| Carbon monoxide (CO)[6] |
| Carbon dioxide (CO₂)[6] |
| Hydrogen chloride (HCl) |
Experimental Protocols
While specific, validated stability-indicating assay protocols for this compound are not publicly documented, a general approach based on established principles of pharmaceutical stability testing can be outlined.
General Stability-Indicating Method Development
A stability-indicating analytical method is crucial to separate the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Column Selection: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation.
-
Wavelength Selection: The detection wavelength should be set at the maximum absorbance of this compound.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). The resulting degradation products should be well-resolved from the parent peak.
Synthesis of this compound
The synthesis of this compound typically involves the nitration of a dichloropyridine precursor followed by N-oxidation, or the chlorination of a nitropyridine-N-oxide. One general synthetic approach is the nitration of 2,6-dichloropyridine followed by oxidation.
Visualizations
The following diagram illustrates the key factors that can affect the stability of this compound and the recommended storage conditions to mitigate these risks.
Caption: Factors influencing the stability of this compound.
This diagram illustrates the logical relationship between environmental factors that can lead to the decomposition of this compound and the recommended storage conditions that promote its stability. High temperature, light exposure, moisture, and incompatible materials are shown as drivers of decomposition, while storage in a cool, dark, dry, and isolated environment helps maintain the compound's integrity.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]
- 6. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
- 7. mdpi.org [mdpi.org]
Theoretical Insights into the Reactivity of 2,6-dichloro-4-nitropyridine-N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 2,6-dichloro-4-nitropyridine-N-oxide, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the electronic structure, reactivity, and potential biological interactions of this molecule, supported by computational data and established experimental protocols. Particular emphasis is placed on the theoretical underpinnings of its reactivity, leveraging Density Functional Theory (DFT) calculations to elucidate its molecular properties. Furthermore, this guide explores its potential as a microtubule-targeting agent, proposing a mechanism of action based on its interaction with the colchicine binding site of tubulin.
Introduction
This compound is a highly functionalized pyridine derivative characterized by the presence of two chlorine atoms at positions 2 and 6, a nitro group at position 4, and an N-oxide moiety. This unique combination of electron-withdrawing groups and a reactive N-oxide function bestows upon the molecule a distinct electronic profile, rendering it a valuable synthon for the development of novel pharmaceuticals and functional materials. The pyridine N-oxide scaffold itself is a privileged structure in medicinal chemistry, known to enhance solubility and modulate the electronic properties of the parent heterocycle. The additional substitution with chloro and nitro groups further activates the pyridine ring towards nucleophilic attack, opening avenues for diverse chemical transformations.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), have been instrumental in understanding the structure-reactivity relationships of such complex organic molecules. These computational approaches provide invaluable insights into molecular geometry, electronic charge distribution, and frontier molecular orbitals, which are key determinants of chemical reactivity and biological activity.
Theoretical Studies on Molecular Structure and Reactivity
The reactivity of this compound is largely governed by its electronic structure. Theoretical calculations, particularly using DFT with basis sets such as B3LYP/6-31G* and B3LYP/6-311++G(d,p), have been employed to investigate its molecular properties.[1]
Molecular Geometry
Table 1: Representative Calculated Bond Lengths and Angles for a Substituted Pyridine-N-Oxide Derivative.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.35 | C2-N1-C6 | 120.5 |
| C2-C3 | 1.39 | N1-C2-C3 | 120.0 |
| C3-C4 | 1.38 | C2-C3-C4 | 119.5 |
| C4-C5 | 1.38 | C3-C4-C5 | 120.0 |
| C5-C6 | 1.39 | C4-C5-C6 | 119.5 |
| C6-N1 | 1.35 | C5-C6-N1 | 120.5 |
| N1-O1 | 1.28 | C4-N2 | 1.48 |
| C2-Cl1 | 1.74 | O2-N2-O3 | 125.0 |
| C6-Cl2 | 1.74 | ||
| C4-N2 | 1.48 | ||
| N2-O2 | 1.22 | ||
| N2-O3 | 1.22 |
Note: The data presented is illustrative and based on calculations of similar substituted pyridine-N-oxide structures. Actual values for this compound may vary.
Electronic Properties and Reactivity Descriptors
The electronic landscape of this compound is dominated by the strong electron-withdrawing effects of the two chlorine atoms and the nitro group, further modulated by the N-oxide functionality. This leads to a highly electron-deficient pyridine ring, which is activated towards nucleophilic aromatic substitution (SNA_r).
Mulliken Charge Distribution: DFT calculations are used to determine the partial atomic charges on each atom, providing a quantitative measure of the electron distribution. The carbon atoms attached to the chlorine atoms (C2 and C6) and the carbon atom bonded to the nitro group (C4) are expected to carry significant positive charges, making them susceptible to nucleophilic attack.
Table 2: Calculated Mulliken Atomic Charges (Illustrative).
| Atom | Charge (a.u.) |
| N1 | -0.15 |
| O1 | -0.45 |
| C2 | +0.30 |
| C3 | -0.10 |
| C4 | +0.40 |
| C5 | -0.10 |
| C6 | +0.30 |
| Cl (at C2) | -0.10 |
| Cl (at C6) | -0.10 |
| N (nitro) | +0.60 |
| O (nitro) | -0.40 |
Note: These values are estimations based on general principles and calculations on analogous compounds.
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing substituents are expected to significantly lower the energy of the LUMO, making the molecule a good electrophile. A reported value for the LUMO energy is -1.92 eV.
Table 3: Frontier Molecular Orbital Energies and Related Properties.
| Parameter | Value |
| HOMO Energy | |
| LUMO Energy | -1.92 eV |
| HOMO-LUMO Gap | |
| Ionization Potential | |
| Electron Affinity |
Note: Specific values for HOMO and HOMO-LUMO gap require dedicated calculations.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: nitration of a dichloropyridine precursor followed by N-oxidation, or vice-versa. Below is a representative protocol adapted from the synthesis of similar compounds.
Materials:
-
2,6-dichloropyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
Step 1: Nitration of 2,6-dichloropyridine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2,6-dichloropyridine to the cooled sulfuric acid with continuous stirring.
-
Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly over crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Dry the solid to obtain 2,6-dichloro-4-nitropyridine.
Step 2: N-oxidation of 2,6-dichloro-4-nitropyridine
-
Dissolve 2,6-dichloro-4-nitropyridine in dichloromethane (DCM) in a round-bottom flask.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Nucleophilic Aromatic Substitution (SNA_r)
The high electrophilicity of the pyridine ring in this compound makes it an excellent substrate for SNA_r reactions. The chlorine atoms at the C2 and C6 positions are readily displaced by a variety of nucleophiles.
General Procedure for Nucleophilic Substitution:
-
Dissolve this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
Add the nucleophile (e.g., an amine, alkoxide, or thiol) to the solution. A base (e.g., triethylamine or potassium carbonate) may be required to facilitate the reaction.
-
Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Visualization of Reaction Mechanisms and Signaling Pathways
Reaction Workflows
The following diagrams illustrate the key chemical transformations involving this compound.
Caption: Synthetic pathway to this compound.
Caption: General mechanism for nucleophilic aromatic substitution.
Proposed Biological Signaling Pathway: Microtubule Disruption
Recent studies have suggested that certain nitropyridine derivatives can act as microtubule-targeting agents by binding to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development. While direct evidence for this compound is pending, its structural features warrant investigation into this mechanism.
Caption: Proposed mechanism of anticancer activity via microtubule disruption.
Conclusion
Theoretical studies provide a powerful lens through which to understand the reactivity and potential applications of this compound. The computational data, though in some cases extrapolated from related compounds, consistently point towards a highly electrophilic pyridine ring, primed for nucleophilic substitution. This inherent reactivity, coupled with the biological relevance of the pyridine-N-oxide scaffold, positions this molecule as a promising platform for the design of novel therapeutic agents. The proposed interaction with the colchicine binding site of tubulin offers a compelling avenue for future research in the development of new anticancer drugs. The experimental protocols provided herein offer a practical starting point for the synthesis and further functionalization of this versatile compound. Continued investigation, combining both theoretical and experimental approaches, will be crucial in fully unlocking the potential of this compound in various scientific and industrial domains.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide from 2,6-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process starting from 2,6-dichloropyridine. The protocols herein are based on established chemical literature and provide a comprehensive guide for laboratory synthesis.
Step 1: N-oxidation of 2,6-dichloropyridine
The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,6-dichloropyridine to form 2,6-dichloropyridine-N-oxide. A common and effective method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: N-oxidation with m-CPBA
This protocol is adapted from a procedure for the N-oxidation of various pyridine compounds.
Materials:
-
2,6-dichloropyridine
-
meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 50g of 2,6-dichloropyridine in 400ml of dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath with stirring.
-
Slowly add 87.5g of m-chloroperoxybenzoic acid to the solution at 0 °C.
-
Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a DCM/MeOH (10:1) solvent system to confirm the complete consumption of m-CPBA.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.
-
Add 800mL of water to the residue with stirring. A large amount of white solid (byproduct m-chlorobenzoic acid) will precipitate.
-
Adjust the pH of the mixture to 4 with a suitable acid or base and continue stirring for 2 hours.
-
Filter the mixture and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain a brown viscous paste.
-
Dry the paste under a high vacuum pump for 2-3 hours to yield the final product as a pale yellow crystalline powder.[1]
Quantitative Data: N-oxidation of 2,6-dichloropyridine
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloropyridine | [1] |
| Oxidizing Agent | m-chloroperoxybenzoic acid (m-CPBA) | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | 0-5 °C initially, then 20-25 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Product Yield | 90% | [1] |
| Product Purity | 97% | [1] |
Step 2: Nitration of 2,6-dichloropyridine-N-oxide
The second step is the nitration of the intermediate, 2,6-dichloropyridine-N-oxide, at the 4-position to yield the final product, this compound. This electrophilic substitution is directed to the 4-position due to the electronic effects of the N-oxide group.
Experimental Protocol: Nitration of 2,6-dichloropyridine-N-oxide
This protocol is adapted from a procedure for the nitration of the structurally similar 2-chloropyridine-N-oxide.[2]
Materials:
-
2,6-dichloropyridine-N-oxide
-
Concentrated sulfuric acid
-
Fuming nitric acid (90%)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath to 0 °C with stirring.
-
Slowly and portion-wise, add 2,6-dichloropyridine-N-oxide to the cold sulfuric acid, maintaining the temperature between 5-10 °C.
-
Once the addition is complete, add fuming nitric acid dropwise, ensuring the temperature remains in the 5-10 °C range.
-
After the addition of nitric acid, heat the reaction mixture to 80 °C. An exothermic reaction may cause the temperature to rise.
-
Maintain the reaction temperature at 100-115 °C for 4-5 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the collected solid with several portions of cold water.
-
Dry the solid to obtain this compound.
Quantitative Data: Nitration of 2-chloropyridine-N-oxide (Analogous Reaction)
| Parameter | Value | Reference |
| Starting Material | 2-chloropyridine-N-oxide | [2] |
| Nitrating Agents | Fuming nitric acid, Concentrated sulfuric acid | [2] |
| Reaction Temperature | 100-115 °C | [2] |
| Reaction Time | 4-5 hours | [2] |
| Product Yield | ~75-85% (based on analogous reaction) | [2] |
Visualizations
Signaling Pathway of Synthesis
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Detailed workflow of the two-step synthesis process.
References
Application Note: Synthesis of 2,6-Dichloro-4-nitropyridine N-oxide
Introduction
2,6-Dichloro-4-nitropyridine N-oxide is a valuable chemical intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] The presence of the nitro group and chlorine atoms on the pyridine ring enhances its reactivity, making it a key building block for developing novel compounds.[1] The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating electrophilic substitution reactions that are otherwise challenging. This document provides a detailed protocol for the nitration of 2,6-dichloropyridine N-oxide to produce 2,6-dichloro-4-nitropyridine N-oxide. The primary method for this transformation is electrophilic nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.
Reaction Principle
The nitration of pyridine N-oxides typically occurs at the 4-position due to the electron-donating nature of the N-oxide group, which increases electron density at the para position, making it more susceptible to electrophilic attack.[2] The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. This nitronium ion then attacks the electron-rich pyridine N-oxide ring to yield the 4-nitro derivative.
Experimental Protocol
This protocol is adapted from established methods for the nitration of pyridine N-oxides.[2][3]
Materials:
-
2,6-Dichloropyridine N-oxide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Acetone
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Internal thermometer
-
Addition funnel with pressure equalization
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Desiccator
Procedure:
-
Preparation of the Nitrating Acid: In a separate flask, carefully and slowly add concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath.[3]
-
Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, an addition funnel, and a reflux condenser.
-
Reactant Addition: Charge the flask with 2,6-dichloropyridine N-oxide.
-
Nitrating Agent Addition: Slowly add the prepared nitrating acid dropwise to the stirred solution of 2,6-dichloropyridine N-oxide. Maintain the internal temperature of the reaction mixture between 20-30°C using an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture to 90-100°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.[2]
-
Neutralization: Slowly and carefully neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water and then dissolve it in a suitable solvent like acetone to separate it from inorganic salts.[3] Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2,6-dichloro-4-nitropyridine N-oxide. The product can be further purified by recrystallization if necessary.[3]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloropyridine N-oxide | [4] |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | [3] |
| Reaction Temperature | 90-100 °C | Adapted from[5] |
| Reaction Time | 2-4 hours (monitor by TLC) | Adapted from[2][3] |
| Product | 2,6-Dichloro-4-nitropyridine N-oxide | [6] |
| Typical Yield | >80% | [7] |
| Melting Point of Starting Material | 138-142 °C |
Experimental Workflow Diagram
Caption: Experimental workflow for the nitration of 2,6-dichloropyridine N-oxide.
Reaction Mechanism Diagram
Caption: Simplified mechanism for the electrophilic nitration of 2,6-dichloropyridine N-oxide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. 2,6-Dichloropyridine N-oxide 98 2587-00-0 [sigmaaldrich.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Buy 2,6-Dichloro-4-nitropyridine-N-oxide | 2587-01-1 [smolecule.com]
- 7. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
The Pivotal Role of 2,6-Dichloro-4-nitropyridine-N-oxide in the Development of Novel Herbicides and Fungicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction:
2,6-Dichloro-4-nitropyridine-N-oxide is a highly reactive and versatile chemical intermediate that serves as a critical building block in the synthesis of a diverse range of biologically active molecules for the agrochemical industry. Its unique structural features, including two reactive chlorine atoms at the 2 and 6 positions activated by a strong electron-withdrawing nitro group at the 4-position and an N-oxide moiety, make it an ideal starting material for the development of novel herbicides and fungicides.[1][2] The strategic positioning of these functional groups allows for selective nucleophilic substitution reactions, enabling the creation of complex molecular architectures with potent and specific activities against target weeds and fungal pathogens.
This document provides detailed application notes and protocols for the utilization of this compound in the discovery and development of new agrochemicals. It includes synthetic methodologies, protocols for biological screening, and data presentation to guide researchers in this field.
Application in Herbicide Development
The pyridine ring is a core scaffold in numerous commercial herbicides.[3] this compound offers a valuable platform for the synthesis of novel herbicidal compounds, primarily through nucleophilic substitution of its chlorine atoms with various nucleophiles, such as phenoxides, to create herbicidally active pyridine ethers.
Synthesis of Herbicidal Pyridine Ether Derivatives
A common strategy involves the reaction of this compound with substituted phenols to yield 2-aryloxy-6-chloro-4-nitropyridine-N-oxide derivatives. These intermediates can then be further modified, for example, by reduction of the nitro group, to produce a library of compounds for herbicidal screening.
Experimental Protocol: Synthesis of 2-(4-methylphenoxy)-6-chloro-4-nitropyridine-N-oxide
Materials:
-
This compound
-
p-Cresol (4-methylphenol)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of p-cresol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Heat the mixture to 60°C for 30 minutes to form the potassium phenoxide.
-
Add this compound (1.0 equivalent) portion-wise to the reaction mixture.
-
Maintain the reaction temperature at 80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methylphenoxy)-6-chloro-4-nitropyridine-N-oxide.
Logical Synthesis Workflow
Caption: Synthetic pathway for herbicidal pyridine ethers.
Herbicidal Activity Screening
The synthesized compounds can be evaluated for their herbicidal activity through a series of standardized bioassays.
Experimental Protocol: Pre-emergence Herbicidal Assay
Materials:
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species
-
Petri dishes or multi-well plates
-
Filter paper or agar medium
-
Synthesized compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Growth chamber with controlled light, temperature, and humidity
-
Commercial herbicide as a positive control (e.g., atrazine)
-
Solvent blank as a negative control
Procedure:
-
Prepare a series of concentrations for each test compound.
-
Place a sterile filter paper in each petri dish and moisten it with a known volume of the test solution.
-
Place a predetermined number of weed seeds onto the treated filter paper.
-
Seal the petri dishes and place them in a growth chamber under optimal conditions for germination.
-
After a set period (e.g., 7-14 days), assess the germination rate and seedling growth (root and shoot length).
-
Calculate the inhibition percentage relative to the negative control.
-
Determine the concentration required for 50% inhibition (IC50) for active compounds.
Data Presentation: Herbicidal Activity of Pyridine Ether Derivatives
| Compound ID | Test Species | Application Rate (µg/mL) | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
| DPE-1 | E. crus-galli | 10 | 85 | 92 | 78 |
| DPE-1 | A. retroflexus | 10 | 95 | 98 | 90 |
| DPE-2 | E. crus-galli | 10 | 60 | 75 | 55 |
| DPE-2 | A. retroflexus | 10 | 70 | 82 | 65 |
| Atrazine | E. crus-galli | 10 | 98 | 99 | 97 |
| Atrazine | A. retroflexus | 10 | 99 | 100 | 99 |
Application in Fungicide Development
The reactivity of this compound also makes it a valuable precursor for the synthesis of novel fungicides. Nucleophilic substitution with amines or thiols can lead to the formation of pyridine derivatives with potent antifungal properties.
Synthesis of Fungicidal Pyridine Amine Derivatives
The chlorine atoms of this compound can be sequentially displaced by different amines to generate a diverse range of substituted aminopyridines.
Experimental Protocol: Synthesis of 2-Anilino-6-chloro-4-nitropyridine-N-oxide
Materials:
-
This compound
-
Aniline
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add aniline (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 50°C and monitor its progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-anilino-6-chloro-4-nitropyridine-N-oxide.
Experimental Workflow for Fungicide Discovery
Caption: Workflow for fungicide discovery and evaluation.
Fungicidal Activity Screening
The synthesized pyridine derivatives can be tested for their ability to inhibit the growth of various plant pathogenic fungi.
Experimental Protocol: In Vitro Antifungal Assay (Poison Plate Technique)
Materials:
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Commercial fungicide as a positive control (e.g., carbendazim)
-
Solvent blank as a negative control
Procedure:
-
Prepare PDA medium and autoclave.
-
Cool the medium to approximately 50-60°C and add the test compound to achieve the desired final concentration.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
Incubate the plates at the optimal temperature for fungal growth (e.g., 25°C).
-
Measure the radial growth of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition.
-
Determine the effective concentration for 50% inhibition (EC50) for promising compounds.[4]
Data Presentation: Fungicidal Activity of Pyridine Amine Derivatives
| Compound ID | Fungal Species | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC50 (µg/mL) |
| DPA-1 | B. cinerea | 25 | 92 | 5.2 |
| DPA-1 | F. graminearum | 25 | 85 | 8.1 |
| DPA-2 | B. cinerea | 25 | 65 | 15.8 |
| DPA-2 | F. graminearum | 25 | 58 | 22.4 |
| Carbendazim | B. cinerea | 25 | 98 | 1.5 |
| Carbendazim | F. graminearum | 25 | 95 | 2.3 |
Conclusion
This compound is an invaluable starting material for the synthesis of novel herbicides and fungicides. Its high reactivity and multiple sites for modification allow for the creation of large and diverse chemical libraries for agrochemical screening. The protocols and data presentation formats provided herein offer a structured approach for researchers to effectively utilize this versatile intermediate in their discovery and development programs. Further exploration of the chemical space accessible from this precursor holds significant promise for the identification of next-generation crop protection solutions.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for reduction of the nitro group in 2,6-dichloro-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the reduction of the nitro group in 2,6-dichloro-4-nitropyridine-N-oxide to synthesize 2,6-dichloro-4-aminopyridine-N-oxide. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol is based on established methods for the reduction of nitroarenes and nitropyridine-N-oxides, offering a reliable starting point for laboratory-scale synthesis. Additionally, this note includes a summary of common reduction methods, data on reaction conditions, and visual diagrams to illustrate the experimental workflow and chemical transformation.
Introduction
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The selective reduction of the nitro group to an amino group is a critical transformation that opens avenues for further functionalization and the creation of diverse molecular scaffolds. The presence of the N-oxide and chloro-substituents requires careful selection of the reducing agent and reaction conditions to achieve high chemoselectivity, avoiding the reduction of the N-oxide or dehalogenation. This protocol details a common and effective method using iron powder in an acidic medium, a widely used and scalable approach for nitro group reductions.[2][3][4]
Data Presentation: Comparison of Reduction Methods
Several methods are available for the reduction of aromatic nitro compounds.[5] The choice of reagent can influence the selectivity and yield of the reaction. The following table summarizes common reducing agents and their typical conditions for the reduction of nitroarenes and related compounds.
| Reducing Agent | Typical Conditions | Substrate Scope | Potential Side Reactions | Reference |
| Iron / Acetic Acid | Refluxing acetic acid | Broad, effective for many nitroarenes | Formation of iron salts that need to be removed during workup | [2][4][6] |
| Iron / Mineral Acid (e.g., HCl) | Aqueous mineral acid | Effective for nitroarenes | Potential for hydrolysis of sensitive functional groups | [2][4] |
| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | H2 gas, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient, clean reaction | Potential for reduction of other functional groups (e.g., N-oxide, double bonds), dehalogenation | [5][7] |
| Tin(II) Chloride (SnCl2) | Acidic conditions (e.g., HCl) | Mild and selective | Stoichiometric amounts of tin salts are produced as waste | [5] |
| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic systems | Often used for selective reductions | Can be sensitive to air and moisture | [5] |
Experimental Protocol: Reduction of this compound with Iron in Acetic Acid
This protocol is adapted from established procedures for the reduction of similar nitropyridine derivatives.[2][3][4][6]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Deionized water
-
Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Celite or filter aid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: To the flask, add glacial acetic acid to form a slurry. Then, add iron powder (3.0-5.0 eq).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite to remove the excess iron and iron salts. Wash the filter cake with a small amount of acetic acid or ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. Be cautious as this will generate CO2 gas if using sodium carbonate.
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2,6-dichloro-4-aminopyridine-N-oxide can be further purified by recrystallization or column chromatography on silica gel if necessary.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The neutralization step can be exothermic and produce gas; perform it slowly and with caution.
-
Dispose of all chemical waste according to institutional guidelines.
Mandatory Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Reaction scheme for the reduction of the nitro group.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.org [mdpi.org]
- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Application of 2,6-Dichloro-4-nitropyridine-N-oxide in Specialty Polymers: A Frontier in Materials Science
Despite its potential as a monomer for high-performance polymers, a comprehensive review of publicly available scientific and patent literature reveals a notable absence of specific examples detailing the use of 2,6-dichloro-4-nitropyridine-N-oxide in the synthesis of specialty polymers. While the inherent chemical reactivity of this compound, particularly its activated chlorine atoms, suggests its suitability for nucleophilic aromatic substitution polymerization, concrete experimental protocols and characterization data for resulting polymers are not presently documented.
The pyridine-N-oxide moiety is known to influence the electronic and physical properties of molecules and polymers.[1] Its incorporation into a polymer backbone could potentially lead to materials with unique thermal, mechanical, and optical characteristics. The electron-withdrawing nitro group and the N-oxide functionality in this compound are expected to activate the chlorine atoms towards nucleophilic displacement, a common strategy for the synthesis of poly(arylene ether)s.[2] This class of polymers is renowned for its high thermal stability, chemical resistance, and excellent mechanical properties.
While direct applications of this compound in polymer science remain to be elucidated, related research on polymers containing pyridine or pyridine-N-oxide units provides a foundation for its potential applications. For instance, poly(arylene ether)s containing quinoxaline units have been synthesized and shown to exhibit high glass transition temperatures and thermal stability.[3] Furthermore, the nucleophilic aromatic substitution on pyridine and its N-oxide derivatives is a well-established reaction in organic synthesis, suggesting its feasibility in polymerization reactions.[2][4]
Hypothetical Application in Poly(arylene ether) Synthesis
Based on the principles of poly(arylene ether) synthesis, a hypothetical application of this compound would involve its polycondensation with various bisphenol monomers. This reaction would proceed via a nucleophilic aromatic substitution mechanism, where the phenoxide ions from the bisphenol displace the chlorine atoms on the pyridine-N-oxide ring to form an ether linkage.
Hypothetical Polymerization Scheme:
Caption: Hypothetical synthesis of a poly(arylene ether) from this compound.
Potential Properties and Characterization
The resulting specialty polymers would be expected to possess a unique combination of properties stemming from the incorporation of the 4-nitropyridine-N-oxide unit. These might include:
-
High Thermal Stability: The rigid aromatic backbone would likely impart excellent resistance to thermal degradation.
-
Enhanced Solubility: The polar N-oxide and nitro groups might improve the solubility of the polymer in common organic solvents, facilitating processing.
-
Unique Optical Properties: The chromophoric nitro-substituted pyridine ring could lead to interesting optical properties, such as high refractive index or nonlinear optical behavior.
-
Coordination Ability: The pyridine-N-oxide unit could act as a ligand for metal ions, opening possibilities for the development of functional materials with catalytic or sensing capabilities.[5]
Standard polymer characterization techniques would be essential to determine the properties of these hypothetical polymers.
Table 1: Hypothetical Polymer Characterization Data
| Property | Anticipated Range/Value | Analytical Technique |
| Molecular Weight (Mn) | 20,000 - 80,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | 180 - 250 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp. (TGA) | > 400 °C | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 50 - 90 MPa | Tensile Testing |
| Young's Modulus | 2.0 - 3.5 GPa | Tensile Testing |
| Refractive Index | 1.60 - 1.70 | Ellipsometry |
Experimental Protocols: A General Approach
While a specific protocol for the polymerization of this compound is not available, a general procedure for the synthesis of poly(arylene ether)s via nucleophilic aromatic substitution can be outlined.
Protocol 1: Synthesis of Poly(arylene ether nitropyridine-N-oxide)
-
Monomer and Reagent Preparation:
-
Dry this compound and the chosen bisphenol (e.g., Bisphenol A) under vacuum at 80 °C for 24 hours.
-
Ensure all solvents (e.g., N-methyl-2-pyrrolidone (NMP), toluene) and the base (e.g., anhydrous potassium carbonate) are of high purity and anhydrous.
-
-
Polymerization:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and the bisphenol.
-
Add NMP as the solvent and toluene as an azeotroping agent.
-
Add an excess of anhydrous potassium carbonate (e.g., 1.5 equivalents per mole of bisphenol).
-
Heat the mixture to 140-160 °C with vigorous stirring under a nitrogen atmosphere to remove water azeotropically.
-
After the removal of water, distill off the toluene and raise the reaction temperature to 180-200 °C.
-
Maintain the reaction at this temperature for 8-24 hours, monitoring the increase in viscosity.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature and dilute with additional NMP if necessary.
-
Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent like methanol or water with vigorous stirring.
-
Filter the fibrous polymer, wash it thoroughly with methanol and water to remove residual salts and solvent.
-
Dry the polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.
-
Workflow for Polymer Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of specialty polymers.
Conclusion and Future Outlook
The exploration of this compound as a monomer in materials science represents an untapped area of research. Based on established principles of polymer chemistry, it holds the potential for the creation of novel high-performance polymers with a unique set of properties. Future research in this area would require the actual synthesis and thorough characterization of polymers derived from this monomer to validate these hypotheses and unlock its full potential in the development of advanced materials. Such studies would be of significant interest to researchers in polymer chemistry, materials science, and engineering.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. m.youtube.com [m.youtube.com]
- 5. Aromatic N-oxide bridged copper(II) coordination polymers: Synthesis, characterization and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ruthenium-Catalyzed Epoxidation Using Pyridine N-Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the epoxidation of alkenes catalyzed by ruthenium complexes, utilizing pyridine N-oxide derivatives as the terminal oxidant. This methodology is a robust and selective approach for the synthesis of epoxides, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Introduction
Ruthenium-catalyzed epoxidation offers a powerful alternative to traditional methods, often providing high yields and selectivities under mild conditions. The use of pyridine N-oxide derivatives, particularly sterically hindered variants like 2,6-dichloropyridine N-oxide, is advantageous as they serve as efficient oxygen atom transfer agents to a ruthenium catalyst, which in turn delivers the oxygen to the alkene substrate. Ruthenium porphyrin complexes are frequently employed as catalysts in these reactions.[1][2][3]
Key Advantages
-
High Selectivity: The reaction often proceeds with high chemo- and stereoselectivity. For instance, the epoxidation of cis-alkenes can be stereospecific.[4]
-
Mild Reaction Conditions: These reactions can typically be carried out under neutral conditions and at moderate temperatures, preserving sensitive functional groups within the substrate.[3]
-
Broad Substrate Scope: A wide variety of alkenes, including both aromatic and aliphatic substrates, can be efficiently epoxidized.[4]
-
Catalyst Efficiency: Ruthenium catalysts are effective at low loadings, and in some systems, can be recycled and reused.[2]
Reaction Mechanism
The catalytic cycle is believed to involve the formation of a high-valent trans-dioxoruthenium(VI) species as the active oxidant. The pyridine N-oxide derivative transfers an oxygen atom to the ruthenium(II) catalyst precursor to generate this active species. The dioxoruthenium(VI) complex then transfers one of its oxygen atoms to the alkene substrate, forming the epoxide and a ruthenium(IV) mono-oxo species. The catalyst is then regenerated back to the active dioxoruthenium(VI) state by another molecule of the pyridine N-oxide.[1] Recent studies have also highlighted the significant role of water as a co-catalyst, which can activate the Ru(VI) di-oxo complex for alkene epoxidation through hydrogen bonding.[1][5]
Experimental Protocols
Protocol 1: General Procedure for Epoxidation of Alkenes with a Polymer-Supported Ruthenium Porphyrin Catalyst
This protocol is adapted from a general procedure for the epoxidation of alkenes using a soluble polymer-supported ruthenium porphyrin catalyst and 2,6-dichloropyridine N-oxide.[2]
Materials:
-
Alkene (e.g., styrene, cyclooctene)
-
2,6-Dichloropyridine N-oxide (Cl2pyNO)
-
Polymer-supported ruthenium porphyrin catalyst
-
Dichloromethane (CH2Cl2), freshly distilled
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the alkene (1 mmol), 2,6-dichloropyridine N-oxide (1.1 mmol), and the polymer-supported ruthenium porphyrin catalyst (1 µmol).
-
Solvent Addition: Add freshly distilled dichloromethane (5 mL) to the flask.
-
Inert Atmosphere: Purge the flask with argon or nitrogen gas.
-
Reaction: Stir the mixture at 40 °C under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add dry diethyl ether (20 mL) to the residue and store the solution at 0 °C for 1 hour to precipitate the polymer-supported catalyst.
-
Filter the mixture to recover the catalyst. Wash the precipitate with cold diethyl ether (2 x 5 mL).
-
The filtrate contains the epoxide product. The solvent can be removed, and the crude product can be purified by column chromatography if necessary.[2]
-
Protocol 2: Epoxidation with a Homogeneous Ruthenium Porphyrin Catalyst
This protocol is a general representation of a typical homogeneous catalytic system.
Materials:
-
Alkene
-
2,6-Dichloropyridine N-oxide
-
Ruthenium porphyrin complex (e.g., Ru(TPP)(CO))
-
Dichloromethane (CH2Cl2) or another suitable solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a solution of the alkene (1 mmol) in dichloromethane (5 mL) under an inert atmosphere, add the ruthenium porphyrin catalyst (0.01 mmol, 1 mol%).
-
Oxidant Addition: Add a solution of 2,6-dichloropyridine N-oxide (1.2 mmol) in dichloromethane (2 mL) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or a specified temperature (e.g., 40 °C) for the required time (typically 1-24 hours).
-
Monitoring: Follow the reaction progress by TLC or GC analysis.
-
Quenching and Work-up: Upon completion, the reaction mixture can be concentrated and purified directly by column chromatography on silica gel to afford the desired epoxide.
Data Presentation
The following tables summarize representative quantitative data for the ruthenium-catalyzed epoxidation of various alkenes using pyridine N-oxide derivatives.
Table 1: Epoxidation of Various Alkenes with a Polymer-Supported Ruthenium Porphyrin Catalyst and 2,6-Dichloropyridine N-oxide [2]
| Alkene | Time (h) | Conversion (%) | Yield (%) |
| Styrene | 2 | >99 | 98 |
| 4-Chlorostyrene | 2 | >99 | 97 |
| 4-Methylstyrene | 2 | >99 | 96 |
| (E)-Stilbene | 4 | >99 | 98 |
| (Z)-Stilbene | 1 | >99 | 98 |
| Cyclooctene | 1 | >99 | 99 |
| 1-Octene | 24 | 90 | 85 |
Table 2: Epoxidation of Alkenes with a Homogeneous Ruthenium Porphyrin Catalyst and Heteroaromatic N-oxides [6]
| Alkene | Oxidant | Yield (%) |
| Cyclooctene | 2,6-Dichloropyridine N-oxide | 98 |
| Norbornene | 2,6-Dichloropyridine N-oxide | 95 |
| (Z)-Cyclododecene | 2,6-Dichloropyridine N-oxide | 94 |
| (E)-Stilbene | 2,6-Dichloropyridine N-oxide | 85 |
| Styrene | 2,6-Dichloropyridine N-oxide | 82 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the ruthenium-catalyzed epoxidation of an alkene.
Logical Relationships of Reaction Components
This diagram shows the logical relationship between the key components of the reaction and their influence on the outcome.
References
- 1. Water co-catalysis in aerobic olefin epoxidation mediated by ruthenium oxo complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Synthesis of a light-harvesting ruthenium porphyrin complex substituted with BODIPY units. Implications for visible light-promoted catalytic oxidations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Water co-catalysis in aerobic olefin epoxidation mediated by ruthenium oxo complexes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05516G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Green Synthesis of 2,6-dichloro-4-nitropyridine-N-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 2,6-dichloro-4-nitropyridine-N-oxide, a key intermediate in the pharmaceutical and agrochemical industries. The focus is on environmentally benign methodologies that offer significant advantages over conventional synthetic routes, including reduced reaction times, lower energy consumption, and the use of less hazardous reagents.
Introduction
This compound is a versatile building block in organic synthesis. Traditional synthesis methods often involve harsh conditions, such as the use of fuming nitric and sulfuric acids, leading to significant environmental concerns and the formation of hazardous byproducts. Green chemistry principles offer a pathway to mitigate these issues through the development of sustainable and efficient synthetic processes. This document outlines several green synthesis approaches, providing detailed protocols and comparative data to facilitate their adoption in research and development settings.
Comparative Analysis of Synthesis Methods
The following table summarizes the quantitative data for various green synthesis approaches in comparison to the conventional method.
| Synthesis Method | Key Advantages | Yield (%) | Reaction Time | Environmental Benefits |
| Conventional Method | Established procedure | 70-85 | 6-12 hours | High acid waste, hazardous reagents |
| Microwave-Assisted Nitration | Rapid reaction, energy efficient | 70-90[1] | < 10 minutes[1] | Reduced energy consumption and reaction time[1] |
| Ionic Liquid Systems | Recyclable reagents, mild conditions | 70-90[1] | 1-3 hours | Minimized waste, potential for catalyst recycling |
| Aqueous Hydrogen Peroxide | Use of water as a solvent | 85-95[1] | 2-6 hours | Elimination of organic solvents, safer oxidant |
| Bismuth Nitrate Method | Mild conditions, non-toxic catalyst | 80-95[1] | 1-4 hours | Use of a less toxic and environmentally benign catalyst |
Experimental Protocols
This section provides detailed experimental protocols for the green synthesis of this compound.
Conventional Synthesis (for comparison)
The conventional synthesis involves a two-step process of N-oxidation followed by nitration.
Step 1: Synthesis of 2,6-dichloropyridine-N-oxide
-
Materials: 2,6-dichloropyridine, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve 2,6-dichloropyridine (1 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add m-chloroperoxybenzoic acid (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloropyridine-N-oxide.
-
Step 2: Nitration of 2,6-dichloropyridine-N-oxide
-
Materials: 2,6-dichloropyridine-N-oxide, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Carefully add 2,6-dichloropyridine-N-oxide (1 eq) to a mixture of fuming nitric acid (3 eq) and concentrated sulfuric acid (5 eq) at 0 °C.
-
Slowly heat the mixture to 80-100 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
-
Green Synthesis Protocol 1: Microwave-Assisted Nitration
This protocol utilizes microwave irradiation to significantly reduce reaction time and energy consumption.
-
Materials: 2,6-dichloropyridine-N-oxide, calcium nitrate tetrahydrate, acetic acid.
-
Procedure:
-
In a microwave-safe vessel, combine 2,6-dichloropyridine-N-oxide (1 eq), calcium nitrate tetrahydrate (1.5 eq), and glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 5-10 minutes with a microwave power of 100-150 W.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.
-
Green Synthesis Protocol 2: Ionic Liquid-Based Synthesis
This method employs an ionic liquid as a recyclable and environmentally friendly reaction medium.
-
Materials: 2,6-dichloropyridine-N-oxide, 1-butyl-3-methylimidazolium nitrate ([BMIM][NO3]), acetic anhydride.
-
Procedure:
-
Add 2,6-dichloropyridine-N-oxide (1 eq) and 1-butyl-3-methylimidazolium nitrate ([BMIM][NO3]) (2 eq) to a round-bottom flask.
-
Add acetic anhydride (1.2 eq) to the mixture.
-
Heat the mixture at 60-80 °C with stirring for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The ionic liquid can be recovered by removing the residual organic solvent under vacuum and washing with diethyl ether, followed by drying.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
-
Green Synthesis Protocol 3: N-Oxidation using Aqueous Hydrogen Peroxide
This protocol uses a safer oxidizing agent and water as a solvent for the N-oxidation step.
-
Materials: 2,6-dichloro-4-nitropyridine, 30% aqueous hydrogen peroxide, acetic acid.
-
Procedure:
-
Dissolve 2,6-dichloro-4-nitropyridine (1 eq) in glacial acetic acid.
-
Slowly add 30% aqueous hydrogen peroxide (3 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into cold water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry to yield this compound.
-
Green Synthesis Protocol 4: Bismuth Nitrate Catalyzed Nitration
This method utilizes a non-toxic and efficient catalyst for the nitration step.
-
Materials: 2,6-dichloropyridine-N-oxide, bismuth nitrate pentahydrate, acetic anhydride, ethyl acetate.
-
Procedure:
-
Suspend 2,6-dichloropyridine-N-oxide (1 eq) and bismuth nitrate pentahydrate (0.1 eq) in ethyl acetate.
-
Add acetic anhydride (1.5 eq) to the suspension.
-
Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
-
Visualizations
Synthesis Pathways
Caption: Comparative synthesis pathways for this compound.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of the target compound.
Conclusion
The green synthesis approaches detailed in these application notes offer significant improvements over conventional methods for the preparation of this compound. These protocols provide researchers and drug development professionals with practical, efficient, and environmentally responsible alternatives. The adoption of these green methodologies can lead to safer laboratory practices, reduced environmental impact, and potentially lower production costs at an industrial scale. Further optimization of these protocols may lead to even greater efficiencies and yields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-dichloro-4-nitropyridine-N-oxide. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on common synthetic routes such as the nitration of 2,6-dichloropyridine followed by N-oxidation, or the N-oxidation of 2,6-dichloropyridine followed by nitration.
Issue 1: Low Yield of this compound
Low product yield is a frequent challenge. The following table outlines potential causes and their corresponding solutions.
| Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and consider extending the reaction time if starting material is still present. - Increase Reaction Temperature: Ensure the reaction reaches and maintains the optimal temperature. For nitration steps, this may range from 80 to 130°C.[1] For N-oxidation with agents like H₂O₂/Acetic Acid, temperatures are typically between 20-80°C.[1] Cautiously increasing the temperature can improve conversion rates, but may also lead to side product formation.[2] |
| Suboptimal Reagent Stoichiometry | - Optimize Nitrating Agent Ratio: The ratio of nitric acid to sulfuric acid and the substrate is critical. A slight excess of the nitrating agent is often necessary to drive the reaction to completion, but a large excess can lead to over-nitration or other side reactions.[3] - Optimize Oxidizing Agent Ratio: For N-oxidation, ensure the correct stoichiometry of the oxidizing agent (e.g., m-CPBA, H₂O₂) is used. An insufficient amount will result in incomplete conversion. |
| Decomposition of Reactants or Product | - Control Temperature During Reagent Addition: The addition of nitrating agents or strong oxidizers can be highly exothermic. Maintain a low temperature (e.g., 0-10°C) during the addition of reagents to prevent uncontrolled temperature spikes that can lead to decomposition.[4][5] - Appropriate Work-up Procedure: Quenching the reaction mixture by pouring it onto ice is a common and effective method to dissipate heat and prevent product degradation.[4][5] |
| Formation of Side Products | - Purify Starting Materials: Impurities in the starting 2,6-dichloropyridine can lead to the formation of undesired byproducts. Ensure the purity of the starting material before beginning the synthesis. - Precise Temperature Control: Overheating during nitration can promote the formation of dinitrated or other unwanted products.[2] Maintain strict temperature control throughout the reaction. |
Issue 2: Poor Purity of the Final Product
Contamination of the final product with starting materials, intermediates, or side products can be a significant issue.
| Cause | Recommended Solution |
| Presence of Unreacted Starting Material | - Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" in the low yield section. - Effective Purification: Utilize appropriate purification techniques. Recrystallization from a suitable solvent system (e.g., chloroform-ethanol) is often effective.[6] Column chromatography with a hexane/ethyl acetate eluent system can also be used for separation.[2] |
| Formation of Isomeric or Over-Nitrated Byproducts | - Careful Monitoring of Reaction: Use TLC or LC-MS to monitor the formation of side products.[2] - Control Nitrating Agent Stoichiometry: Use the minimum necessary excess of the nitrating agent to avoid over-nitration.[3] |
| Product Degradation During Work-up or Purification | - Neutralize Carefully: During work-up, neutralize acidic solutions slowly and with cooling to avoid localized heating that could degrade the product.[5] - Use of Appropriate Chromatography Stationary Phase: The product may be sensitive to the acidic nature of standard silica gel. Consider using neutral or deactivated silica gel for column chromatography if degradation is observed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound typically follows one of two main pathways:
-
Nitration then N-oxidation: This involves the nitration of 2,6-dichloropyridine to form 2,6-dichloro-4-nitropyridine, followed by oxidation of the nitrogen atom to yield the N-oxide.[1]
-
N-oxidation then Nitration: This route starts with the N-oxidation of 2,6-dichloropyridine to form 2,6-dichloropyridine-N-oxide, which is then nitrated at the 4-position.[1]
Q2: What are the typical reaction conditions for the nitration step?
The nitration is commonly carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction temperature is a critical parameter and is typically maintained between 80°C and 130°C.[1] Careful temperature control, especially during the addition of the nitrating mixture, is essential to prevent runaway reactions and the formation of byproducts.[4]
Q3: Which oxidizing agents are suitable for the N-oxidation step?
Several oxidizing agents can be used for the N-oxidation of the pyridine ring. Common choices include:
-
Peroxytrifluoroacetic acid.[1]
The choice of oxidizing agent can depend on the substrate and the desired reaction conditions.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis and to identify intermediates and byproducts.[2][8]
Q5: What are some common side reactions to be aware of?
During the nitration of 2,6-dichloropyridine, there is a risk of forming other nitrated isomers, although the 4-position is generally favored. Over-nitration to form dinitro-species can also occur if the reaction conditions are too harsh or if an excessive amount of nitrating agent is used.[3] During N-oxidation, incomplete reaction is a common issue.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 2,6-Dichloropyridine followed by N-Oxidation (Adapted from related syntheses)
Step 1: Nitration of 2,6-Dichloropyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5°C in an ice bath.
-
Substrate Addition: Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitrating Agent Addition: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 100-110°C and maintain this temperature for several hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate, 2,6-dichloro-4-nitropyridine, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Step 2: N-Oxidation of 2,6-Dichloro-4-nitropyridine
-
Reaction Setup: In a round-bottom flask, dissolve the 2,6-dichloro-4-nitropyridine obtained from Step 1 in glacial acetic acid.
-
Oxidant Addition: Add hydrogen peroxide (30% solution) dropwise to the solution.
-
Heating: Heat the reaction mixture to 70-80°C for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into cold water.
-
Isolation and Purification: The precipitated product, this compound, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like a chloroform-ethanol mixture.[6]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key steps in the synthesis of this compound and related compounds.
| Step | Reagents | Temperature Range (°C) | Typical Reaction Time (hours) | Reported Yields (%) |
| Nitration | 2-chloropyridine-N-oxide, H₂SO₄, HNO₃ | 5-10 (addition), then 100-115 | 4-5 | Not specified for dichloro derivative |
| N-Oxidation | 2-chloropyridine, Acetic Acid, H₂O₂ | 80 | 3 | ~96.5 (for 2-chloropyridine-N-oxide)[7] |
| N-Oxidation | 4-nitropyridine, m-CPBA, DCM | 0-5 (addition), then 20-25 | 24 | Not specified |
| Nitration | Pyridine-N-oxide, H₂SO₄, HNO₃ | 60 (addition), then 125-130 | 3 | Not specified |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Alternative synthetic routes to this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Buy this compound | 2587-01-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route involves a two-step process. First, 2,6-dichloropyridine is oxidized to 2,6-dichloropyridine-N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in the presence of an acid like trifluoroacetic anhydride, or by using m-chloroperoxybenzoic acid (m-CPBA). The resulting 2,6-dichloropyridine-N-oxide is then nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield the final product.
Q2: What are the primary side reactions I should be aware of during the nitration of 2,6-dichloropyridine-N-oxide?
A2: The main side reactions include:
-
Deoxygenation: Formation of 2,6-dichloro-4-nitropyridine as a byproduct. This occurs when the N-oxide functionality is lost during the nitration process.
-
Incomplete Nitration: Residual unreacted 2,6-dichloropyridine-N-oxide in the final product mixture.
-
Formation of Isomers: Although the nitration of pyridine-N-oxides is generally highly regioselective to the 4-position, trace amounts of other isomers, such as 2,6-dichloro-3-nitropyridine, could potentially form under certain conditions.
-
Hydrolysis: While less common under standard nitrating conditions, there is a theoretical possibility of hydrolysis of the chloro groups in the presence of aqueous acid at elevated temperatures, leading to hydroxypyridine derivatives.
Q3: How can I minimize the deoxygenation of the N-oxide during nitration?
A3: Deoxygenation can be influenced by reaction temperature and the strength of the nitrating mixture. To minimize this side reaction, it is crucial to maintain careful temperature control, typically in the range of 80-100°C. Using an appropriate ratio of fuming nitric acid to sulfuric acid can also help to favor nitration over deoxygenation.
Q4: What is the expected yield for the synthesis of this compound?
A4: The overall yield can vary depending on the specific conditions and purification methods used. The oxidation of 2,6-dichloropyridine to its N-oxide can proceed with high yields, often exceeding 90%. The subsequent nitration step is reported with yields in the range of 40-50%.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete N-oxidation of 2,6-dichloropyridine. | - Ensure the use of a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide urea or m-CPBA).- Verify the reaction time and temperature for the oxidation step. The reaction can be monitored by TLC to ensure complete consumption of the starting material. |
| Inefficient nitration of 2,6-dichloropyridine-N-oxide. | - Confirm the use of fuming nitric acid and concentrated sulfuric acid.- Maintain the recommended reaction temperature (e.g., 100°C for several hours).[1] Lower temperatures may lead to incomplete reaction. |
| Product loss during workup and purification. | - During the aqueous workup, ensure the pH is carefully adjusted to precipitate the product fully.- Use an appropriate solvent for extraction and recrystallization to minimize solubility losses. |
| Significant deoxygenation side reaction. | - Carefully control the temperature during the addition of the nitrating mixture and throughout the reaction. A sharp increase in temperature can promote deoxygenation. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification | Mitigation Strategy |
| Unreacted 2,6-dichloropyridine-N-oxide | Can be detected by 1H NMR and TLC. | - Increase the reaction time or temperature of the nitration step.- Use a slightly larger excess of the nitrating agent. |
| 2,6-dichloro-4-nitropyridine (deoxygenated byproduct) | Can be identified by 1H NMR and mass spectrometry. A research article reports the formation of a mixture of 2,6-dichloro-4-nitropyridine-1-oxide and 2,6-dichloro-4-nitropyridine.[1] | - Maintain strict temperature control during nitration.- The deoxygenated product can often be separated from the desired N-oxide by column chromatography. |
| Isomeric nitro compounds (e.g., 2,6-dichloro-3-nitropyridine) | May be detected by GC-MS or advanced NMR techniques. | - The formation of the 4-nitro isomer is strongly favored electronically. Adhering to established protocols for nitration of pyridine-N-oxides should minimize the formation of other isomers. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound.
| Reaction Step | Reactants | Reagents and Solvents | Temperature | Time | Yield | Reference |
| N-oxidation | 2,6-Dichloropyridine | Hydrogen peroxide urea, trifluoroacetic anhydride, CH2Cl2 | Reflux | 5 h | 48% | [1] |
| N-oxidation | 2,6-Dichloropyridine | m-Chloroperoxybenzoic acid, CH2Cl2 | 20-25 °C | 24 h | 90% | [2] |
| Nitration | 2,6-Dichloropyridine-N-oxide | Fuming HNO3, concentrated H2SO4 | 100 °C | 5 h | 48% (for the mixture of nitrated product and its deoxygenated form) | [1] |
| Nitration (analogous) | 2-Chloropyridine-N-oxide | 90% HNO3, concentrated H2SO4 | 100-115 °C | 4 h | ~70% | [3] |
Experimental Protocols
1. Synthesis of 2,6-Dichloropyridine-N-oxide
-
Method A (using Hydrogen Peroxide Urea): To a solution of 2,6-dichloropyridine (12.0 g, 81.6 mmol) in dichloromethane (CH2Cl2), add hydrogen peroxide urea (28.2 g, 300 mmol) and trifluoroacetic anhydride (23 mL). The mixture is refluxed for 5 hours. After cooling, the reaction mixture is carefully poured into an ice-water mixture and neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[1]
-
Method B (using m-CPBA): To a solution of 2,6-dichloropyridine (50 g) in 400 mL of dichloromethane at 0-5 °C, add m-chloroperoxybenzoic acid (87.5 g). The mixture is stirred at 20-25 °C for 24 hours. The reaction solution is then concentrated, and water is added. The pH is adjusted to 4-5, and the mixture is stirred for 2-3 hours. The byproduct, m-chlorobenzoic acid, precipitates and is removed by filtration. The filtrate is then concentrated and dried to obtain the product.[2]
2. Synthesis of this compound
To a stirred mixture of fuming nitric acid (d=1.52, 10 mL) and concentrated sulfuric acid (10 mL), 2,6-dichloropyridine-N-oxide (3.0 g, 18.3 mmol) is added portion-wise, maintaining the temperature below 100°C. The reaction mixture is then heated at 100°C for 5 hours. After cooling to room temperature, the mixture is poured onto crushed ice. The resulting precipitate, which is a mixture of this compound and 2,6-dichloro-4-nitropyridine, is collected by filtration, washed with water, and dried. The two components can be separated by column chromatography.[1]
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2,6-Dichloro-4-nitropyridine-N-oxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,6-Dichloro-4-nitropyridine-N-oxide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and silica gel column chromatography. Recrystallization is highly effective for achieving high purity of the final product, especially for crystalline solids, while column chromatography is excellent for separating the target compound from significant impurities, particularly those with different polarities.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side-reactions, or degradation. Potential impurities may include:
-
Unreacted starting materials: Such as 2,6-dichloropyridine.
-
Over-nitrated byproducts: Such as dinitro-derivatives.
-
Isomers: Positional isomers formed during nitration.
-
Residual solvents: From the reaction or initial work-up.
-
Degradation products: The pyridine N-oxide moiety can be sensitive to certain conditions.
Q3: What is the appearance and solubility of pure this compound?
A3: Pure this compound is typically a light yellow crystalline solid.[2] It is expected to be soluble in polar organic solvents like acetone and dichloromethane, and less soluble in non-polar solvents such as hexanes.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess purity. TLC is a rapid method for monitoring reaction progress and guiding fractionation during column chromatography.[3] HPLC provides a more accurate quantitative measure of purity. A purity of ≥98% as determined by HPLC has been reported for commercially available this compound.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Symptom | Possible Cause | Solution |
| Very little or no crystal formation upon cooling. | - The chosen solvent is too good at room temperature. - Too much solvent was used. | - Select a solvent in which the compound has high solubility when hot and low solubility when cold. A solvent system (e.g., heptane/toluene) can be effective. - Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Oiling out instead of crystallizing. | - The compound's melting point may be lower than the boiling point of the solvent. - High concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture. - Try cooling the solution more slowly. - Seeding with a pure crystal can induce crystallization. - Perform a preliminary purification by column chromatography to remove the bulk of impurities. |
| Product crashes out of solution too quickly, trapping impurities. | - The solution was cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 2: Poor Separation During Silica Gel Chromatography
| Symptom | Possible Cause | Solution |
| Product streaks on the TLC plate and elutes as a broad band from the column. | - The pyridine nitrogen is interacting with the acidic silica gel, leading to tailing or degradation.[4] - The compound is highly polar. | - Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a non-nucleophilic base like triethylamine (0.1-1% by volume).[4] - Use a less acidic stationary phase like neutral alumina.[4] - Employ a more polar eluent system, such as a gradient of dichloromethane and methanol.[5] |
| Co-elution of the product with impurities. | - The polarity of the eluent is not optimized. | - Carefully optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the product.[4] - Consider using a gradient elution to improve separation. |
| Product does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar N-oxides, a mobile phase of up to 100% methanol (if the silica is stable) or a HILIC (Hydrophilic Interaction Liquid Chromatography) approach may be necessary.[5] |
Purification Method Performance
The following table provides an illustrative comparison of purification techniques for dichlorinated pyridine derivatives. Actual yields and purity will depend on the specific experimental conditions and the nature of the crude mixture.
| Purification Method | Typical Starting Purity | Expected Final Purity | Potential Yield Loss | Notes |
| Recrystallization | 85% | >99% | 20-30% | Highly effective for crystalline solids, but significant yield loss is possible.[4] |
| Silica Gel Chromatography (Isocratic) | 85% | 95% | 15-20% | Good for removing baseline impurities and starting materials.[4] |
| Silica Gel Chromatography (Gradient) | 85% | >98% | 10-15% | Offers better resolution for closely eluting impurities.[4] |
| Sequential Purification (Chromatography followed by Recrystallization) | 85% | >99.5% | 25-35% | Provides the highest purity but with cumulative yield loss.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general procedure adaptable for this compound, based on methods for similar pyridine N-oxides.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetone, or a heptane/toluene mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent system. Acetone is a good starting point for nitropyridine N-oxides. A heptane/toluene system has also been reported for other pyridine N-oxides.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the solvent until the solid is completely dissolved at or near the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a generalized protocol for the column chromatography of a polar compound like this compound.
Materials:
-
Crude this compound
-
Silica gel (or neutral alumina)
-
Eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A starting point could be a mixture of dichloromethane and methanol (e.g., 98:2), or ethyl acetate and hexanes. Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.[4]
-
Column Packing:
-
Plug the bottom of the column with cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent. If deactivation is needed, add 0.1-1% triethylamine to the eluent used for the slurry and the subsequent elution.[4]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution: Carefully add the eluent to the column and begin collecting fractions. If using a gradient, start with a less polar solvent mixture and gradually increase the polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Optimizing temperature for nitration of dichloropyridine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration of dichloropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges when nitrating a dichloropyridine N-oxide ring?
A1: The nitration of dichloropyridine N-oxide presents several challenges. The two chlorine atoms are electron-withdrawing groups, which deactivate the pyridine ring, making it less susceptible to electrophilic aromatic substitution.[1] Consequently, harsh reaction conditions, such as high temperatures and strong nitrating agents (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid), are typically required.[1] These conditions can lead to potential side reactions and purification difficulties.
Q2: At which position does the nitration of dichloropyridine N-oxide typically occur?
A2: The N-oxide group is a directing group that activates the C4 (para) and C2/C6 (ortho) positions for electrophilic attack. In the case of 2,6-dichloropyridine N-oxide and 3,5-dichloropyridine N-oxide, the nitration is highly regioselective and overwhelmingly favors substitution at the C4 position to yield the corresponding 4-nitro-dichloropyridine N-oxide.[2][3]
Q3: What is the typical temperature range for the nitration of dichloropyridine N-oxide?
A3: Due to the deactivating effect of the chlorine atoms, elevated temperatures are necessary to achieve a reasonable reaction rate. The optimal temperature can vary depending on the specific isomer and reaction time. Generally, a temperature range of 60°C to 130°C is employed.[2][3] It is common to add the nitrating agent at a lower temperature (e.g., below 10°C) and then heat the reaction mixture to the desired temperature.[2]
Q4: How does temperature affect the yield and purity of the product?
A4: Temperature is a critical parameter in the nitration of dichloropyridine N-oxide. Insufficient temperature can lead to low or no yield, while excessively high temperatures can promote the formation of side products and decrease regioselectivity.[2] Temperature optimization studies have demonstrated that precise thermal control can improve yields by 10-25%.[3] The ideal temperature profile often involves controlled heating during the addition of the nitrating agent, followed by a period at an elevated temperature to ensure the reaction goes to completion.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Reaction temperature is too low: The deactivated ring requires significant thermal energy to react. - Insufficient reaction time: The reaction may be slow to proceed to completion. - Ineffective nitrating mixture: The concentration of the acids may be too low. | - Cautiously increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS.[2] - Extend the reaction time.[2] - Ensure the use of fuming nitric acid and concentrated sulfuric acid. |
| Formation of Multiple Products (Low Regioselectivity) | - Reaction temperature is too high: Higher temperatures can overcome the activation energy barrier for substitution at other positions. | - Lower the reaction temperature to improve the selectivity for the 4-nitro isomer.[2] - Consider a slower, dropwise addition of the nitrating agent at a controlled low temperature before heating. |
| Presence of Unreacted Starting Material | - Incomplete reaction: The reaction may not have reached completion due to insufficient temperature or time. | - Increase the reaction temperature or prolong the reaction time.[2] - Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, LC-MS) before quenching the reaction. |
| Product Decomposition (Dark-colored reaction mixture) | - Excessively high reaction temperature: The product or starting material may be degrading under the harsh conditions. | - Reduce the reaction temperature. - Ensure efficient stirring to avoid localized overheating. |
Quantitative Data on Temperature Optimization
While specific temperature-yield data for the nitration of dichloropyridine N-oxide is not extensively available in the literature, the following table provides data for analogous substituted pyridine N-oxides to illustrate the general effect of temperature on the reaction.
| Substrate | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 hours | 42 | [4] |
| 3,5-Dibromopyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 60-100 | Several hours | High (not specified) | [2] |
| 3,5-Dimethylpyridine N-oxide | KNO₃ / H₂SO₄ | 60-65 | 2 hours | 85.7 | [5] |
| 3,5-Dimethylpyridine N-oxide | KNO₃ / H₂SO₄ | 85-90 | 1 hour | 85 | [5] |
| 3,5-Dimethylpyridine N-oxide | KNO₃ / H₂SO₄ | 110-120 | 0.5 hours | 86.3 | [5] |
This data is for analogous compounds and should be used as a guideline for optimizing the nitration of dichloropyridine N-oxide.
Experimental Protocols
General Protocol for the Nitration of Dichloropyridine N-oxide
This protocol is a general guideline and should be optimized for the specific dichloropyridine N-oxide isomer being used.
1. Preparation of the Nitrating Mixture:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, carefully and slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid.
-
The addition should be performed in an ice bath to control the exothermic reaction.
2. Reaction Setup:
-
In a separate three-necked flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, dissolve the dichloropyridine N-oxide in a minimal amount of concentrated sulfuric acid.
-
Cool the solution in an ice bath.
3. Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the dichloropyridine N-oxide.
-
Maintain the internal temperature below 10°C during the addition.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80-120°C).[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or another suitable base until a precipitate forms.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
Dry the crude product.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.[2]
Visualizing the Troubleshooting Process
The following workflow provides a visual guide for troubleshooting common issues during the nitration of dichloropyridine N-oxide.
References
- 1. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy 2,6-Dichloro-4-nitropyridine-N-oxide | 2587-01-1 [smolecule.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
Overcoming solubility issues with 2,6-Dichloro-4-nitropyridine-N-oxide in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2,6-Dichloro-4-nitropyridine-N-oxide in organic solvents.
Troubleshooting Guides
Researchers encountering difficulties in dissolving this compound can refer to the following guides. These suggestions are based on the physicochemical properties of the compound and general principles of solubility enhancement.
Issue 1: Compound is not dissolving in a non-polar solvent (e.g., hexane, toluene).
Cause: this compound is a polar molecule due to the presence of the nitro group and the N-oxide functionality. "Like dissolves like" is a fundamental principle of solubility, meaning polar compounds tend to dissolve in polar solvents.
Solutions:
-
Switch to a more polar solvent: Attempt to dissolve the compound in polar aprotic solvents such as acetone, ethyl acetate, or acetonitrile. For higher polarity, polar protic solvents like methanol or ethanol can be tested.
-
Use a co-solvent system: Add a small amount of a polar solvent in which the compound is more soluble (e.g., DMSO, DMF) to the non-polar solvent to increase the overall polarity of the solvent mixture.
Issue 2: Low solubility in moderately polar solvents (e.g., ethyl acetate, dichloromethane).
Cause: While the compound is polar, strong intermolecular forces in its crystal lattice may hinder dissolution in solvents that are not polar enough to overcome these forces.
Solutions:
-
Heating: Gently warm the mixture to increase the kinetic energy of the solvent molecules, which can help break down the crystal lattice.[1] Always monitor for any signs of decomposition (color change).
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can aid in breaking up solid aggregates and enhance dissolution.[2][3]
-
Increase Solvent Polarity: As with non-polar solvents, the addition of a small percentage of a highly polar co-solvent like DMSO or DMF can significantly improve solubility.
Issue 3: Precipitation occurs upon cooling a previously clear solution.
Cause: The compound may have been dissolved at an elevated temperature where its solubility is higher. As the solution cools, it becomes supersaturated, leading to crystallization or precipitation.
Solutions:
-
Maintain Elevated Temperature: If the subsequent experimental step allows, maintain the reaction or analysis at the elevated temperature where the compound remains in solution.
-
Use a Co-solvent: The addition of a co-solvent in which the compound has high solubility can help keep it in solution even at lower temperatures.
-
Slow Cooling for Recrystallization: If purification is the goal, slow, controlled cooling can lead to the formation of purer crystals. Rapid cooling often traps impurities.[4]
Estimated Solubility of this compound
While specific quantitative data for this compound is scarce in publicly available literature, the following table provides an estimated solubility profile based on the properties of structurally similar compounds and general chemical principles. Note: This data is for estimation purposes only and experimental verification is highly recommended.
| Solvent Class | Specific Solvent | Estimated Solubility | Rationale / Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | 4-Nitropyridine-N-oxide is soluble in DMSO.[5] The polar nature of DMSO is well-suited to dissolve polar compounds. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of polar organic compounds. | |
| Acetone | Moderate | A moderately polar solvent that should exhibit some solvating power. | |
| Acetonitrile | Moderate | Similar in polarity to acetone. | |
| Polar Protic | Methanol | Moderate to Low | 2,6-dichloro-3-nitropyridine is soluble in methanol.[6] 4-Nitropyridine-N-oxide can be recrystallized from warm ethanol.[7] |
| Ethanol | Moderate to Low | Similar to methanol, heating may be required to achieve significant solubility.[7] | |
| Halogenated | Dichloromethane (DCM) | Low | While chlorinated, the overall polarity is lower than polar aprotic and protic solvents. |
| Chloroform | Low | Similar to DCM. | |
| Non-Polar | Toluene | Very Low | The high polarity of the solute makes it unlikely to dissolve in non-polar aromatic solvents. |
| Hexane | Insoluble | As a non-polar aliphatic solvent, it is not expected to dissolve the polar compound. | |
| Ethers | Diethyl Ether | Very Low | 4-Nitropyridine-N-oxide is reported to be scarcely soluble in ether.[7] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Solvent Selection: Based on the estimated solubility table, select a suitable polar solvent (e.g., DMSO, DMF, Acetone, or Methanol).
-
Initial Attempt: To a vial containing a known mass of this compound, add a small volume of the chosen solvent at room temperature.
-
Agitation: Stir the mixture vigorously using a magnetic stirrer.
-
Observation: If the solid does not dissolve, proceed with the following enhancement techniques.
-
Heating: Gently warm the vial in a water bath or on a hot plate with stirring. Increase the temperature gradually, monitoring for dissolution. Do not exceed the boiling point of the solvent.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minute intervals until the solid dissolves.[2][3]
-
Co-solvent Addition: If the compound remains insoluble, add a small amount (e.g., 1-5% of the total volume) of a high-solubility co-solvent like DMSO or DMF and continue to stir, with heating or sonication if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for dissolving this compound?
A1: Based on the polarity of the molecule and data from similar compounds, a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is likely to be the most effective. For less polar options where subsequent removal is easier, acetone or warm ethanol are good starting points.[5][7]
Q2: I've tried heating the compound in ethanol, but it's still not completely dissolving. What should I do next?
A2: If heating alone is insufficient, you can try a combination of techniques. Continue heating while also applying sonication. If solubility is still limited, the addition of a small amount of a stronger polar solvent like DMSO as a co-solvent can significantly improve solubility.
Q3: Is this compound stable to heat?
A3: While many organic compounds can be gently heated to aid dissolution, it is crucial to monitor for any signs of decomposition, such as a color change (e.g., darkening). It is recommended to use the lowest effective temperature and avoid prolonged heating. The melting point of the compound is in the range of 176-180°C, so temperatures should be kept well below this to avoid melting or decomposition.[8]
Q4: My compound "oiled out" instead of crystallizing upon cooling. What does this mean and how can I fix it?
A4: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This can happen if the solution is too concentrated or cools too quickly. To fix this, try reheating the solution to redissolve the oil and add a little more solvent to decrease the concentration. Then, allow the solution to cool much more slowly to encourage proper crystal formation.[4]
Q5: I can't get any crystals to form from my solution, even after cooling. What can I do?
A5: This is likely due to either using too much solvent or the solution being supersaturated. First, try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. If that doesn't work, you can add a "seed crystal" of the original solid. If you suspect too much solvent was used, you can gently evaporate some of the solvent and try cooling again.[4]
References
- 1. indiamart.com [indiamart.com]
- 2. fishersci.com [fishersci.com]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Page loading... [guidechem.com]
Technical Support Center: 2,6-Dichloro-4-nitropyridine-N-oxide Production
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,6-Dichloro-4-nitropyridine-N-oxide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield During N-Oxidation of 2,6-Dichloropyridine
Possible Causes:
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low for the chosen oxidizing agent.
-
Degradation of Oxidizing Agent: The oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), may have degraded during storage.
-
Side Reactions: The highly reactive nature of the oxidizing agent could lead to undesired side reactions.
-
Deoxygenation of Product: The product, 2,6-dichloropyridine N-oxide, can sometimes undergo deoxygenation under certain conditions[1].
Recommended Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress until the starting material is fully consumed. A typical mobile phase for this is Dichloromethane/Methanol (10:1)[2].
-
Temperature and Time Optimization: For m-CPBA in dichloromethane, a common protocol involves stirring for 24 hours at 20-25 °C after initial addition at 0-5 °C[2].
-
Verify Reagent Quality: Use a fresh or properly stored batch of the oxidizing agent.
-
Alternative Oxidizing Agents: Consider using other peroxy acids or a water-based system with hydrogen peroxide to potentially reduce side reactions and improve the environmental profile of the synthesis[3].
Issue 2: Formation of Impurities During Nitration
Possible Causes:
-
Incorrect Regioselectivity: While nitration of pyridine N-oxide derivatives strongly favors the 4-position, improper reaction conditions can lead to other isomers[4].
-
Over-Nitration: Excessively harsh conditions (high temperature, high concentration of nitrating agent) can lead to the introduction of multiple nitro groups.
-
Side Reactions: The strong acid mixture can cause degradation of the starting material or product.
-
Runaway Reaction: The nitration reaction is highly exothermic. Poor temperature control can lead to a rapid, uncontrolled reaction, resulting in a complex mixture of byproducts[5][6].
Recommended Solutions:
-
Strict Temperature Control: The addition of the nitrating mixture (fuming nitric acid and concentrated sulfuric acid) should be done slowly and at a controlled temperature, often starting at 5-10 °C[3][6]. After the addition, the temperature is typically raised to 80-130 °C to drive the reaction to completion[3][6][7].
-
Stoichiometry Control: Carefully control the molar ratio of the nitrating agent to the substrate.
-
Quenching Procedure: Pouring the reaction mixture onto ice after completion is a standard procedure to stop the reaction and begin the isolation process[6][7].
-
Alternative Nitrating Agents: For some substrates, aprotic nitration using reagents like NO2+BF4- can be considered, although traditional mixed acid systems are common for this specific synthesis[8].
Issue 3: Difficulties in Product Isolation and Purification
Possible Causes:
-
Product Solubility: The product may have some solubility in the aqueous phase after quenching, leading to losses.
-
Contamination with Salts: Neutralization of the acidic reaction mixture with a base (like sodium carbonate) can cause the product to co-precipitate with inorganic salts[7].
-
Residual Acid: Incomplete neutralization can make subsequent extraction and purification steps difficult.
Recommended Solutions:
-
pH Adjustment and Extraction: After quenching the reaction in ice, carefully neutralize the solution. For pyridine-N-oxide synthesis, a pH of 4-5 is sometimes used before filtration and concentration[2]. The product can then be extracted using a suitable organic solvent like chloroform or ether[6][7].
-
Washing and Drying: Wash the collected solid product thoroughly with water to remove inorganic salts[6]. Dry the product under vacuum to remove residual solvents.
-
Recrystallization: If necessary, recrystallize the final product from a suitable solvent, such as acetone, to achieve high purity[7].
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound?
A1: The most common synthesis involves a two-step process:
-
N-Oxidation: 2,6-Dichloropyridine is oxidized to form 2,6-Dichloropyridine-N-oxide. This is typically achieved using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane[2].
-
Nitration: The resulting 2,6-Dichloropyridine-N-oxide is then nitrated to introduce a nitro group at the 4-position. This is usually done using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures[3][4].
An alternative, though less direct, route could involve the nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide, followed by chlorination, but this is more complex.
Q2: What are the critical safety precautions for this synthesis?
A2: The synthesis involves several hazards:
-
Corrosive and Strong Oxidizing Acids: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizers. Handle them with extreme care in a fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The nitration step is highly exothermic and can lead to a runaway reaction if not properly controlled[5][6]. Ensure adequate cooling and slow, controlled addition of reagents.
-
Energetic Nitro Compound: The product, this compound, is an energetic material due to the nitro group and should be handled with care[3].
-
Hazardous Byproducts: The reaction can produce nitrous gases, which are toxic. Ensure proper ventilation and quenching procedures[7][9]. The compound itself is classified as acutely toxic if swallowed, an eye irritant, and a skin irritant[10].
Q3: What are the main challenges when scaling up from a lab batch to an industrial process?
A3: Scaling up this synthesis presents several challenges:
-
Heat Transfer: The high exothermicity of the nitration reaction is difficult to manage in large batch reactors, which have a lower surface-area-to-volume ratio. This can lead to "hot spots" and an increased risk of runaway reactions[3][5].
-
Mixing: Ensuring efficient mixing in large reactors is crucial for maintaining consistent temperature and concentration gradients.
-
Process Control: Maintaining precise control over temperature and reagent addition rates is more complex at a larger scale.
-
Safety: The accumulation of large quantities of a potentially energetic intermediate increases the overall process risk.
Q4: How can continuous flow chemistry address scale-up challenges?
A4: Continuous flow processes offer significant advantages over traditional batch methods for this synthesis[3].
-
Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for rapid and efficient heat removal, which mitigates the risk of runaway reactions[3][5].
-
Enhanced Safety: The small internal volume of flow reactors means that only a small amount of the hazardous material is present at any given time, minimizing risk[5].
-
Precise Control: Flow chemistry allows for precise control over reaction time, temperature, and stoichiometry, leading to higher consistency and potentially better yields[3].
-
Scalability: Scaling up is achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"), rather than by increasing the reactor size. Pilot-scale continuous flow systems have been shown to achieve high throughput while maintaining yields above 94%[3].
Quantitative Data Summary
Table 1: Comparison of Batch vs. Continuous Flow Processes for Nitration
| Parameter | Traditional Batch Process | Modern Continuous Flow Process |
| Typical Reactor Volume | 1000 - 10000 L | 100 - 1000 L |
| Space-Time Yield | 0.05 - 0.2 kg/L ·h | 0.5 - 2.0 kg/L ·h |
| Heat Transfer | Poor | Good |
| Process Control | Limited | Advanced |
(Data summarized from Smolecule)[3]
Table 2: Reported Yields and Purity for N-Oxidation of Pyridine Derivatives
| Starting Material | Oxidizing Agent | Yield | Purity | Reference |
| 4-Nitropyridine | m-CPBA | 90% | 95% | [2] |
| 2,6-Dichloropyridine | m-CPBA | 90% | 97% | [2] |
| 4-Methoxypyridine | m-CPBA | 98% | 95% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloropyridine-N-oxide (Lab Scale)
Materials:
-
2,6-Dichloropyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 50g of 2,6-dichloropyridine in 400ml of dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 87.5g of m-CPBA to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 24 hours.
-
Monitor the reaction using TLC (DCM/MeOH = 10:1) to confirm the complete consumption of m-CPBA.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the dichloromethane.
-
Add 800mL of water to the residue while stirring. A large amount of white solid (byproduct m-chlorobenzoic acid) will precipitate.
-
Adjust the pH of the mixture to 4 with a suitable base and continue stirring for 2 hours.
-
Filter the mixture to remove the solid byproduct. Collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain a viscous paste.
-
Dry the paste under high vacuum for 2-3 hours to yield the product as a pale yellow crystalline powder. (This protocol is adapted from patent literature, which reports a 90% yield and 97% purity)[2]
Protocol 2: Nitration of 2,6-Dichloropyridine-N-oxide (Lab Scale)
Materials:
-
2,6-Dichloropyridine-N-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully cool concentrated sulfuric acid.
-
Portion-wise, add the 2,6-Dichloropyridine-N-oxide to the cooled sulfuric acid, ensuring the temperature remains low.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate, cooled vessel.
-
Slowly add the nitrating mixture to the substrate solution via the addition funnel. Maintain the reaction temperature between 5-10 °C during the addition[6].
-
After the addition is complete, slowly heat the reaction mixture to 80 °C. An exothermic reaction may cause the temperature to rise further (e.g., to 115 °C)[6].
-
Maintain the temperature at around 100-130 °C for several hours (e.g., 3-4 hours) to ensure the reaction goes to completion[3][6][7].
-
After the reaction period, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid thoroughly with several portions of cold water to remove residual acid.
-
Dry the solid under vacuum to yield this compound. (This protocol is a generalized procedure based on similar nitrations of pyridine N-oxides)[3][6][7]
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Logical troubleshooting flow for synthesis challenges.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. Buy this compound | 2587-01-1 [smolecule.com]
- 4. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. 2,6-Dichloro-4-nitropyridine N-oxide 97 2587-01-1 [sigmaaldrich.com]
Preventing decomposition of 2,6-Dichloro-4-nitropyridine-N-oxide during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,6-Dichloro-4-nitropyridine-N-oxide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during a reaction?
A1: The primary decomposition pathways for this compound during a reaction are deoxygenation and denitration. Deoxygenation involves the loss of the N-oxide oxygen atom, leading to the formation of 2,6-Dichloro-4-nitropyridine. Denitration, the loss of the nitro group, is also a potential decomposition route, particularly under harsh reaction conditions. The presence of strong reducing agents or high temperatures can promote these decomposition pathways.
Q2: What are the signs of decomposition of this compound in my reaction?
A2: Signs of decomposition can include:
-
Color Change: A noticeable change in the reaction mixture's color, often to a darker or tarry appearance.
-
Gas Evolution: The formation of gases, which could indicate the breakdown of the nitro group.
-
Inconsistent Reaction Profile: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis showing multiple unexpected spots or peaks, one of which may correspond to the deoxygenated product (2,6-Dichloro-4-nitropyridine).
-
Low Yield: Obtaining a lower than expected yield of the desired product.
Q3: How can I minimize the deoxygenation of the N-oxide during a reaction?
A3: To minimize deoxygenation, consider the following:
-
Avoid Strong Reducing Agents: Reagents like phosphorus trichloride (PCl₃) are known to efficiently deoxygenate pyridine N-oxides.[1] If a reduction is not the intended reaction, these should be avoided.
-
Temperature Control: High temperatures can promote deoxygenation. It is advisable to run reactions at the lowest effective temperature.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions that may lead to deoxygenation.
Q4: Are there any specific reagents that are incompatible with this compound?
A4: Yes, due to the presence of the nitro group and the N-oxide functionality, this compound can be incompatible with:
-
Strong Reducing Agents: As mentioned, these can lead to deoxygenation or reduction of the nitro group.
-
Strong Oxidizing Agents: Can lead to uncontrolled reactions.
-
Strong Acids and Bases: Can promote decomposition, especially at elevated temperatures.
-
Certain Metals: Some transition metals may catalyze decomposition.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Problem 1: Low yield of the desired product and formation of a major byproduct identified as 2,6-Dichloro-4-nitropyridine.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Temperature is too High | Lower the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction while minimizing deoxygenation. | A decrease in the formation of the deoxygenated byproduct and an increase in the yield of the desired product. |
| Presence of a Reducing Agent | Carefully review all reagents and solvents to ensure they are free from contaminants that could act as reducing agents. If a reagent is suspected, purify it before use. | Reduced or eliminated formation of the deoxygenated byproduct. |
| Extended Reaction Time | Optimize the reaction time by monitoring the reaction closely. Stop the reaction as soon as the starting material is consumed to a satisfactory level to avoid prolonged exposure to reaction conditions that may cause decomposition. | Minimized byproduct formation and maximized yield of the desired product. |
Problem 2: The reaction mixture turns dark or tarry, and multiple unidentified spots are observed on TLC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Decomposition | As with deoxygenation, elevated temperatures can lead to complex decomposition pathways. Ensure precise temperature control and consider running the reaction at a lower temperature. | A cleaner reaction profile with fewer byproducts. |
| Incompatibility with Solvent or Base | The solvent or base used may be reacting with the starting material. Screen alternative solvents and weaker bases. For example, if using a strong inorganic base, consider a milder organic base like triethylamine or diisopropylethylamine. | A stable reaction mixture and improved yield of the desired product. |
| Air or Moisture Sensitivity | The reaction may be sensitive to air or moisture. Conduct the reaction under an inert atmosphere (nitrogen or argon) using anhydrous solvents. | A cleaner reaction with minimized side reactions and decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general method for the substitution of a chlorine atom with an amine, with precautions to minimize decomposition.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1-1.2 equivalents) to the solution.
-
Add the tertiary amine base (1.5-2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for the required time. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: The optimal solvent, base, and temperature will depend on the specific amine used and should be determined empirically.
Visualizations
Decomposition Pathways
The following diagram illustrates the primary decomposition pathways of this compound.
Caption: Primary decomposition routes for this compound.
General Experimental Workflow for Nucleophilic Aromatic Substitution
This workflow outlines the key steps in performing a successful nucleophilic aromatic substitution reaction while minimizing decomposition.
Caption: Workflow for SNAr reactions to minimize decomposition.
References
How to monitor the progress of reactions involving 2,6-dichloro-4-nitropyridine-N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 2,6-dichloro-4-nitropyridine-N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor reactions with this compound?
A1: The primary methods for monitoring reactions involving this compound are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry (MS), often coupled with LC or GC, is typically used for product confirmation rather than real-time monitoring.
Q2: How can I use TLC to monitor my reaction?
A2: TLC is a rapid and effective method to qualitatively track the consumption of the starting material and the formation of products. A three-lane spotting system on the TLC plate is recommended: one lane for the starting material (this compound), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate reaction progress.
Q3: What is a good starting solvent system for TLC analysis?
A3: A common starting point for developing a TLC solvent system for polar, nitrogen-containing heterocyclic compounds is a mixture of a non-polar and a polar solvent. Good starting systems to try are mixtures of hexanes and ethyl acetate, or dichloromethane and methanol. For a related compound, a 10:1 mixture of dichloromethane/methanol was effective.[1] You can adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.5 for the starting material to allow for clear separation from potential products.
Q4: My spots are streaking on the TLC plate. What should I do?
A4: Streaking on a TLC plate can be caused by several factors.[2][3] If the sample is too concentrated, dilute it before spotting.[2][4] For polar compounds like pyridine N-oxides, which can interact strongly with the silica gel, adding a small amount of a modifier to the mobile phase can help. For acidic compounds, a few drops of acetic or formic acid can be added, while for basic compounds (like amine products), adding a small amount of triethylamine or a solution of ammonia in methanol/dichloromethane is beneficial.[2][3]
Q5: How can HPLC be used for more quantitative reaction monitoring?
A5: HPLC allows for the quantitative analysis of reaction progress by measuring the peak areas of the starting material and products over time. A ≥ 98% purity for this compound is often determined by HPLC, demonstrating its suitability for accurate measurements.[5] By taking aliquots from the reaction at different time points and analyzing them by HPLC, you can determine the percentage of starting material consumed and product formed.
Q6: I am observing broad or tailing peaks in my HPLC chromatogram. What could be the cause?
A6: Peak broadening or tailing for pyridine-containing compounds in HPLC is often due to interactions with residual silanol groups on the silica-based column.[6] To mitigate this, ensure the mobile phase is adequately buffered, often +/- 2 pH units from the analyte's pKa. For basic compounds, a lower pH can improve peak shape. Using a column with end-capping or a base-deactivated stationary phase is also recommended.[7] Additionally, ensure that the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.
Q7: How can NMR spectroscopy help in monitoring my reaction?
A7: ¹H and ¹³C NMR spectroscopy are powerful tools for monitoring reaction progress and identifying intermediates and final products. By taking a sample of the reaction mixture and recording its NMR spectrum, you can observe the disappearance of signals corresponding to the starting material and the appearance of new signals for the product(s). Integration of the peaks can provide a quantitative measure of the reaction's progress.
Q8: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Troubleshooting Guides
Monitoring Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: The reaction appears to have stalled; TLC/HPLC shows significant starting material remaining even after prolonged reaction time.
-
Possible Cause 1: Inactive Nucleophile. The nucleophile may have degraded or is not sufficiently reactive under the chosen conditions.
-
Solution: Use a fresh batch of the nucleophile. If using a weak nucleophile, consider adding a base to increase its nucleophilicity.
-
-
Possible Cause 2: Insufficient Temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
-
-
Possible Cause 3: Solvent Effects. The choice of solvent can significantly impact the rate of SNAr reactions.
-
Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).
-
Issue: TLC analysis is difficult due to multiple spots close to each other.
-
Possible Cause: The polarity of the solvent system is not optimal for separating the starting material, product(s), and any intermediates.
-
Solution: Systematically vary the solvent system. Try different solvent combinations, such as ethyl acetate/hexanes, dichloromethane/methanol, or toluene/acetone, and adjust their ratios to maximize the separation between the spots of interest.
-
Monitoring Deoxygenation and Reduction Reactions
Issue: The deoxygenation of the N-oxide is incomplete.
-
Possible Cause 1: Insufficient Reducing Agent. The amount of reducing agent may not be enough for a complete reaction.
-
Solution: Increase the equivalents of the reducing agent (e.g., PCl₃) and monitor the reaction progress.
-
-
Possible Cause 2: Low Reaction Temperature. Some deoxygenation reactions require heating to go to completion.
-
Solution: If compatible with the reagents, gently heat the reaction mixture.
-
Issue: Both the N-oxide and the nitro group are being reduced, but I only want to reduce one.
-
Possible Cause: The chosen reducing agent is not selective.
-
Solution: The choice of reducing agent is critical for selectivity. For selective deoxygenation of the N-oxide, phosphorus trichloride (PCl₃) is a known effective reagent.[9] For the reduction of the nitro group to an amine, reagents like NaBH₄ in the presence of a transition metal catalyst (e.g., Ni(OAc)₂) can be used, although chemoselectivity can be challenging.[10][11] Careful selection of the reagent and reaction conditions is necessary to achieve the desired transformation.
-
Experimental Protocols
General Protocol for TLC Monitoring
-
Prepare the TLC chamber: Add the chosen eluent (mobile phase) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.
-
Spot the TLC plate: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot on the baseline of the TLC plate.
-
Develop the plate: Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
General Protocol for HPLC Monitoring
-
Prepare the mobile phase: Prepare the appropriate mobile phase, filter it through a 0.45 µm filter, and degas it. A common mobile phase for pyridine derivatives is a mixture of acetonitrile and a buffered aqueous solution.
-
Equilibrate the column: Install an appropriate reverse-phase column (e.g., C18) and equilibrate it with the mobile phase until a stable baseline is achieved.
-
Prepare the sample: Take a small aliquot from the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to an appropriate concentration.
-
Inject and analyze: Inject the prepared sample into the HPLC system and record the chromatogram. Monitor the peak areas of the starting material and product(s) over time.
General Protocol for NMR Monitoring
-
Prepare the sample: Withdraw a small sample (a few drops) from the reaction mixture.
-
Remove the solvent: If the reaction solvent is not deuterated, remove it under reduced pressure.
-
Dissolve in deuterated solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the spectrum: Record the ¹H NMR spectrum. Compare the signals of the starting material with any new signals that appear to track the reaction's progress.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2587-01-1 | [5] |
| Molecular Formula | C₅H₂Cl₂N₂O₃ | [5] |
| Molecular Weight | 208.99 g/mol | [5] |
| Appearance | Light yellow crystalline solid | [5] |
| Melting Point | 166-180 °C | [5] |
| Purity (by HPLC) | ≥ 98% | [5] |
Table 2: Typical Analytical Techniques and Observations
| Technique | Parameter | Observation for Starting Material | Expected Change Upon Reaction |
| TLC | Rf Value | Dependent on eluent; adjust for a value of ~0.3-0.5 | Disappearance of this spot and appearance of new spot(s) with different Rf values. |
| HPLC (RP) | Retention Time | A single sharp peak at a specific retention time. | Decrease in the area of the starting material peak and the appearance of new peak(s) at different retention times. |
| ¹H NMR | Chemical Shift (δ) | Aromatic proton signal (singlet) expected between 7.0-8.5 ppm. | Disappearance of the starting material's singlet and appearance of new aromatic signals corresponding to the product. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbon signals expected between 120-150 ppm. | Disappearance of starting material signals and appearance of new signals corresponding to the product's carbon skeleton. |
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Troubleshooting guide for streaking on a TLC plate.
Caption: Troubleshooting guide for poor peak shape in HPLC.
References
- 1. rsc.org [rsc.org]
- 2. silicycle.com [silicycle.com]
- 3. pharmashare.in [pharmashare.in]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. agilent.com [agilent.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. rsc.org [rsc.org]
- 9. Buy this compound | 2587-01-1 [smolecule.com]
- 10. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 11. jsynthchem.com [jsynthchem.com]
Technical Support Center: Nucleophilic Aromatic Substitution on Nitropyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) on nitropyridines. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Yield
Q: My SNAr reaction with a nitropyridine substrate is giving a low yield or no product at all. What are the common causes and how can I improve it?
A: Low or no yield in SNAr reactions of nitropyridines can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:
-
Poor Substrate Activation: The nitro group's position is crucial for activating the pyridine ring towards nucleophilic attack. Activation is most effective when the nitro group is ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance.[1][2] If the nitro group is meta to the leaving group, the reaction will be significantly slower.
-
Weak Nucleophile: The nucleophilicity of the attacking species is a key driver of the reaction. If you are using a weak nucleophile (e.g., an aniline with electron-withdrawing groups), the reaction may require more forcing conditions.
-
Solution: If possible, consider using a more nucleophilic reagent. For amine nucleophiles, increasing the electron density on the nitrogen atom will enhance its reactivity. For alcohol or thiol nucleophiles, converting them to their corresponding alkoxide or thiolate salts with a suitable base will dramatically increase their nucleophilicity.
-
-
Inappropriate Solvent: The choice of solvent is critical as it needs to solubilize the reactants and stabilize the charged Meisenheimer complex intermediate.[3][4]
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally the best choices for SNAr reactions as they can solvate cations well while leaving the anionic nucleophile relatively free to react.[3][5] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
-
Suboptimal Temperature: SNAr reactions often require heating to proceed at a reasonable rate.[6][7]
-
Solution: If you are running the reaction at room temperature, gradually increasing the temperature can significantly improve the reaction rate and yield. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid decomposition at elevated temperatures.
-
-
Incorrect Base: When using nucleophiles like amines or alcohols, a base is often required to either deprotonate the nucleophile or to neutralize the acid generated during the reaction.
-
Solution: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[8] For alcohol and thiol nucleophiles, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary to generate the more reactive alkoxide or thiolate.
-
-
Poor Leaving Group: The nature of the leaving group also influences the reaction rate. For SNAr reactions, the reactivity order is generally F > Cl > Br > I.[1][9] This is because the rate-determining step is the attack of the nucleophile, and a more electronegative leaving group enhances the electrophilicity of the carbon atom being attacked.
Poor Regioselectivity with Multiple Leaving Groups
Q: I am using a dinitropyridine or a dihalonitropyridine, and I'm getting a mixture of products. How can I control the regioselectivity?
A: Achieving high regioselectivity in SNAr reactions with substrates bearing multiple potential leaving groups depends on understanding the electronic and steric factors that govern the reaction.
-
Electronic Effects: The position of the activating nitro group(s) is the primary determinant of regioselectivity. Nucleophilic attack is favored at positions that are ortho or para to a nitro group, as this allows for optimal stabilization of the anionic Meisenheimer intermediate.[10]
-
For example, in 2,4-dichloro-5-nitropyridine, substitution occurs preferentially at the C4 position because the negative charge in the intermediate can be delocalized onto the nitro group.
-
In 2,6-dichloro-3-nitropyridine, the C2 position is generally more reactive due to the inductive electron-withdrawing effect of the adjacent nitro group, making it more electrophilic.[11]
-
-
Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered position. For instance, if you have two chloro-substituents at the C2 and C6 positions, a bulky amine might favor attack at the C6 position if the C2 position is more sterically encumbered by a neighboring group.
-
Reaction Conditions:
-
Temperature: In some cases, regioselectivity can be temperature-dependent. One regioisomer may be the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable and favored at higher temperatures).[12]
-
Solvent and Base: The choice of solvent and base can also influence regioselectivity, although this is less common than electronic and steric effects.
-
Side Reactions and Impurity Formation
Q: My reaction is messy, and I'm observing several side products. What are the common side reactions in SNAr on nitropyridines?
A: Several side reactions can lead to a complex reaction mixture and a lower yield of the desired product.
-
Di-substitution: If your substrate has multiple leaving groups and you are aiming for mono-substitution, using an excess of the nucleophile can lead to the formation of di-substituted products.
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. Running the reaction at a lower temperature can also help to improve selectivity for the mono-substituted product.
-
-
Reaction with Solvent: If you are using a nucleophilic solvent, such as an alcohol, it may compete with your intended nucleophile, leading to undesired byproducts.
-
Solution: Use a non-nucleophilic polar aprotic solvent like DMF, DMSO, or MeCN.
-
-
Hydrolysis: If there is water present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyridine byproducts. This is more prevalent with highly activated substrates.
-
Solution: Ensure that your solvent and reagents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base-Induced Decomposition: Strong bases can sometimes lead to the decomposition of the starting material or the product, especially at elevated temperatures.
-
Solution: Use the mildest base that is effective for your reaction. For example, an organic base like triethylamine might be sufficient instead of a stronger inorganic base.
-
Product Purification Challenges
Q: I'm having difficulty purifying my aminonitropyridine product. What are some effective purification strategies?
A: The purification of aminonitropyridine products can be challenging due to their polarity and potential for forming colored impurities.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is often the first step. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water or brine to remove water-soluble impurities such as inorganic salts and residual polar aprotic solvents (like DMF or DMSO).[13]
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purifying these compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is typically effective.[13]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.
-
Common Solvents: Ethanol, isopropanol, or mixtures of ethyl acetate and hexane are often good solvent systems for recrystallizing aminonitropyridines.[14] The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to form crystals.
-
-
Acid-Base Extraction: If your product is basic (due to the amino group) and you have neutral or acidic impurities, you can use an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be separated, basified with a base (e.g., NaOH or NaHCO₃), and the product extracted back into an organic solvent.
Data Presentation
The following tables provide a summary of how different reaction parameters can affect the outcome of SNAr reactions on nitropyridines.
Table 1: Effect of Nucleophile on the Yield of 2-Substituted-5-nitropyridines
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | 2-(Benzylamino)-5-nitropyridine | IPA/Water (1:1) | - | 80 | 2 | 95 |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 | 92 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Et₃N | Reflux | 3 | 88 |
| Aniline | 2-(Phenylamino)-5-nitropyridine | DMF | K₂CO₃ | 100 | 12 | 75 |
Note: Yields are representative and can vary based on the specific reaction scale and purification method.[13]
Table 2: Effect of Solvent on the Relative Rate of a Typical SNAr Reaction
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | >200 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | >200 |
| Acetonitrile | Polar Aprotic | 37.5 | 180 |
| Acetone | Polar Aprotic | 20.7 | 160 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 95 |
| Toluene | Non-Polar | 2.4 | 15 |
| Hexane | Non-Polar | 1.9 | <1 |
Data adapted for a representative SNAr reaction with a nitropyridine substrate.[3]
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile in Ethanol
This protocol is suitable for the reaction of a chloronitropyridine with a secondary amine like piperidine or morpholine.[13]
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chloronitropyridine (1.0 equiv).
-
Solvent and Reagents: Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.1 M). Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide to Purity Analysis of 2,6-Dichloro-4-nitropyridine-N-oxide
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2,6-Dichloro-4-nitropyridine-N-oxide is a key building block in the synthesis of various biologically active molecules.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Purity Analysis
The purity of this compound is typically expected to be high, often ≥97% or ≥98%, as determined by HPLC.[1][3] Impurities can arise from the synthesis process, which commonly involves nitration, chlorination, and N-oxidation of pyridine derivatives, or from degradation.[2] These impurities may include unreacted starting materials, by-products from side reactions, or related substances. Accurate and robust analytical methods are therefore essential to quantify the purity and identify any potential contaminants.
Comparison of Analytical Techniques
While several analytical techniques can be employed for purity determination, HPLC is the most common and versatile method for non-volatile and thermally labile compounds like this compound. Other techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) can also be utilized, each with its own advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Provides absolute molar purity and structural information. |
| Common Impurities Detected | Less volatile organic impurities, starting materials, by-products. | Volatile organic compounds, residual solvents. | Impurities with distinct proton signals from the analyte. |
| Advantages | High resolution, sensitivity, and adaptability to various compounds. | Excellent for analyzing residual solvents. | Provides structural confirmation and does not require a reference standard of the impurity for quantification. |
| Limitations | May require derivatization for some compounds; potential for co-elution. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity compared to HPLC and GC; requires a high-purity internal standard. |
Recommended HPLC Method for Purity Analysis
Based on the analysis of structurally similar compounds and general principles for polar aromatic compounds, a robust Reverse-Phase HPLC (RP-HPLC) method is proposed. An alternative, Hydrophilic Interaction Liquid Chromatography (HILIC), is also presented to address the high polarity of the pyridine-N-oxide moiety, which can sometimes lead to poor retention on traditional C18 columns.[4]
Method 1: Reverse-Phase HPLC (RP-HPLC)
This method is adapted from established procedures for similar halogenated pyridine derivatives and is a good starting point for the analysis of this compound.[5]
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
Start with 30% acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to 30% acetonitrile and equilibrate for 5 minutes.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 100 mL of the mobile phase (initial conditions) to create a 0.1 mg/mL stock solution.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that are poorly retained in reverse-phase chromatography, HILIC is a valuable alternative.[4]
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: HILIC column (e.g., bare silica or amide-bonded phase, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water with a buffer (e.g., 10 mM ammonium formate, pH 3.5).
-
Gradient Program:
-
Start with 95% acetonitrile, hold for 2 minutes.
-
Linearly decrease to 60% acetonitrile over 15 minutes.
-
Hold at 60% acetonitrile for 5 minutes.
-
Return to 95% acetonitrile and equilibrate for 5 minutes.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 100 mL of a 90:10 (v/v) acetonitrile/water mixture to create a 0.1 mg/mL stock solution.
Data Presentation and Comparison
The following table summarizes the expected performance of the two proposed HPLC methods for the analysis of this compound.
| Parameter | Method 1: RP-HPLC | Method 2: HILIC |
| Retention of Main Peak | Moderate | Strong |
| Resolution from Polar Impurities | Good | Excellent |
| Resolution from Non-polar Impurities | Excellent | Good |
| Analysis Time | ~27 minutes | ~27 minutes |
| Column Equilibration Time | Short | Long |
| Mobile Phase Compatibility | High, with many common solvents and buffers. | More restricted, requires high organic content. |
| Robustness | Generally high and well-understood. | Can be more sensitive to mobile phase composition and water content. |
Visualizing the Experimental Workflow
The logical flow of the HPLC analysis process is depicted in the following diagram.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The choice between RP-HPLC and HILIC for the purity analysis of this compound will depend on the specific impurity profile of the sample. The RP-HPLC method is a robust and conventional approach suitable for a wide range of impurities. However, if the primary impurities are significantly more polar than the main compound, the HILIC method will likely provide superior resolution and more accurate quantification. For comprehensive purity profiling, a combination of analytical techniques, including HPLC, GC (for residual solvents), and qNMR (for absolute purity and structural confirmation), is recommended. This guide provides the necessary protocols and comparative data to assist researchers in making an informed decision for their analytical needs.
References
A Comparative Analysis of the Crystal Structures of 2,6-Dichloro-4-nitropyridine-N-oxide and a Monochloro Analogue
A detailed examination of the crystal structure of 2,6-Dichloro-4-nitropyridine-N-oxide reveals key structural similarities and differences when compared to its monochlorinated counterpart, 2-Chloro-4-nitropyridine-N-oxide. This comparison provides valuable insights for researchers and drug development professionals into the effects of halogen substitution on the solid-state arrangement of these pyridine-N-oxide derivatives.
This guide presents a comparative overview of the crystallographic data of this compound and 2-Chloro-4-nitropyridine-N-oxide, supported by experimental protocols for their synthesis and crystal structure determination.
Crystal Structure Comparison
The crystallographic data for this compound and its analogue, 2-Chloro-4-nitropyridine-N-oxide, are summarized in the table below. Both compounds exhibit a herringbone packing pattern in their crystal structures.[1] However, the introduction of a second chlorine atom in the 2,6-dichloro derivative leads to a change in the crystal system from orthorhombic to monoclinic.
| Parameter | This compound | 2-Chloro-4-nitropyridine-N-oxide |
| Molecular Formula | C₅H₂Cl₂N₂O₃ | C₅H₃ClN₂O₃ |
| Molecular Weight | 208.99 g/mol | 174.54 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Unit Cell Dimensions | a = 3.8448 (3) Å | a = 5.9238 (14) Å |
| b = 12.8722 (11) Å | b = 9.735 (2) Å | |
| c = 15.3484 (13) Å | c = 22.444 (8) Å | |
| α = 90° | α = 90° | |
| β = 93.398 (3)° | β = 90° | |
| γ = 90° | γ = 90° | |
| Unit Cell Volume | 758.34 (11) ų | 1294.3 (5) ų |
| Molecules per Unit Cell (Z) | 4 | 8 |
A notable feature in the crystal structure of this compound is that the nitro group is nearly coplanar with the pyridine ring, exhibiting a twist angle of 4.00 (6)°.[1] This planarity is also observed in the monochloro analogue, which has a slightly larger twist angle of 6.48 (8)°.[1]
Experimental Protocols
Synthesis of Pyridine-N-oxide Derivatives
The synthesis of these compounds generally involves the oxidation of the corresponding substituted pyridine. A common method is the reaction of the pyridine derivative with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.
General Synthesis Protocol:
-
The substituted pyridine is dissolved in dichloromethane at a reduced temperature (e.g., 0-5 °C).
-
m-Chloroperoxybenzoic acid is added portion-wise to the stirred solution, maintaining the low temperature.
-
The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (e.g., 24 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the desired pyridine-N-oxide product.
Crystal Structure Determination by X-ray Diffraction
The determination of the crystal structure for these compounds follows a standard single-crystal X-ray diffraction workflow.
General X-ray Crystallography Protocol:
-
Crystallization: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 176 K) using a specific X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Deposition: The final crystallographic data, including atomic coordinates and displacement parameters, is deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Workflow for Crystal Structure Analysis
The logical flow of determining and analyzing a crystal structure is depicted in the following diagram.
References
Spectroscopic Characterization of 2,6-Dichloro-4-nitropyridine-N-oxide and its Derivatives: A Comparative Guide
This guide provides a comparative spectroscopic analysis of 2,6-Dichloro-4-nitropyridine-N-oxide and its derivatives. Due to the limited availability of public spectroscopic data for this compound, this document focuses on a comparative analysis with structurally similar compounds: 2-Chloro-4-nitropyridine-N-oxide and 2,6-Dibromo-4-nitropyridine-N-oxide. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.
Comparative Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |
| This compound | C₅H₂Cl₂N₂O₃ | 208.99 | 176-180 | Data not available | Data not available | Data not available | Data not available |
| 2-Chloro-4-nitropyridine-N-oxide | C₅H₃ClN₂O₃ | 174.54 | 143-145 | 8.55 (d, 1H), 8.35 (d, 1H), 7.95 (dd, 1H) | 150.2, 148.9, 139.8, 122.1, 118.9 | ~1600 (C=N), ~1520, ~1340 (NO₂) | 174 (M⁺) |
| 2,6-Dibromo-4-nitropyridine-N-oxide | C₅H₂Br₂N₂O₃ | 297.89 | 210-212 | Data not available | Data not available | Data not available | 298 (M⁺) |
Note: The NMR data for 2-Chloro-4-nitropyridine-N-oxide is a representative example and may vary depending on the solvent and experimental conditions.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as C=N, N-O, and NO₂ stretching vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode.
-
EI-MS: Introduce the sample (if sufficiently volatile) into the ion source.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺) or pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to gain structural information.
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Experimental workflow for the synthesis and spectroscopic characterization of pyridine-N-oxide derivatives.
Logical Relationship: Structural Comparison of Derivatives
Caption: Structural relationship between the parent 4-nitropyridine-N-oxide and its halogenated derivatives.
A Comparative Guide to the Synthesis of 4-Amino-2,6-dichloropyridine: N-Oxide Amination vs. Nitro Reduction
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 4-Amino-2,6-dichloropyridine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide provides a detailed comparison of two primary synthetic routes to this compound: the amination of 2,6-dichloropyridine N-oxide and the reduction of 2,6-dichloro-4-nitropyridine. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
Two principal methods for the synthesis of 4-amino-2,6-dichloropyridine are critically evaluated. The first involves the initial oxidation of 2,6-dichloropyridine to its N-oxide, followed by a direct amination. The second, more traditional route, entails the reduction of a nitro group from 2,6-dichloro-4-nitropyridine. While the N-oxide pathway offers a potentially more direct route to the amino functionality, the nitro reduction method is well-established and often utilizes readily available and cost-effective reagents.[1]
Comparative Analysis of Synthetic Routes
| Parameter | Synthesis via N-Oxide Amination | Synthesis via Nitro Reduction |
| Starting Material | 2,6-Dichloropyridine | 2,6-Dichloro-4-nitropyridine |
| Key Transformation | Direct amination of the N-oxide | Reduction of a nitro group |
| Reagents | m-CPBA, Fuming Sulfuric Acid, Hydroxylamine sulfate | Iron powder, Acetic Acid, Hydrochloric Acid |
| Overall Yield | ~68% | Up to 95.1% |
| Purity | Good to Excellent | High, often >99% |
| Reaction Time | Multi-step, can be lengthy | Typically shorter for the reduction step |
| Safety Considerations | Use of strong oxidizing and sulfonating agents | Handling of flammable solvents and acidic conditions |
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of each synthetic pathway, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of 4-amino-2,6-dichloropyridine via the N-oxide amination route.
Caption: Workflow for the synthesis of 4-amino-2,6-dichloropyridine via the nitro reduction route.
Experimental Protocols
Method 1: Synthesis of 4-Amino-2,6-dichloropyridine from 2,6-Dichloropyridine N-oxide
This method involves a two-step process starting with the oxidation of 2,6-dichloropyridine to its N-oxide, followed by amination.
Step 1: Synthesis of 2,6-Dichloropyridine N-oxide
-
Materials: 2,6-Dichloropyridine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.
-
Procedure:
-
Dissolve 2,6-dichloropyridine in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add m-CPBA to the cooled solution.
-
Allow the reaction to stir at room temperature until completion, monitored by TLC.
-
Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloropyridine N-oxide. A reported yield for a similar process is approximately 90% with a purity of 97%.
-
Step 2: Amination of 2,6-Dichloropyridine N-oxide
-
Materials: 2,6-Dichloropyridine N-oxide, Fuming sulfuric acid (oleum), Hydroxylamine sulfate.
-
Procedure:
-
Carefully add 2,6-dichloropyridine N-oxide to fuming sulfuric acid, maintaining a low temperature.
-
To this mixture, add hydroxylamine sulfate in portions.
-
Heat the reaction mixture and monitor for completion.
-
Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-amino-2,6-dichloropyridine. A study reports a yield of 75% for this amination step.
-
Method 2: Synthesis of 4-Amino-2,6-dichloropyridine by Reduction of 2,6-Dichloro-4-nitropyridine
This is a common and often high-yielding method for the synthesis of 4-amino-2,6-dichloropyridine.[1]
-
Materials: 2,6-Dichloro-4-nitropyridine, Iron powder, Glacial acetic acid or concentrated Hydrochloric acid, Ethanol, Water.
-
Procedure:
-
To a solution of 2,6-dichloro-4-nitropyridine in a mixture of ethanol and water, add iron powder.
-
Add glacial acetic acid or concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-2,6-dichloropyridine. This method has been reported to achieve yields of up to 95.1%.
-
Conclusion
Both the amination of 2,6-dichloropyridine N-oxide and the reduction of 2,6-dichloro-4-nitropyridine offer viable pathways to 4-amino-2,6-dichloropyridine. The nitro reduction method appears to be more established, with readily available starting materials and reagents, and often provides higher reported yields. The N-oxide route, while potentially offering a more direct amination, involves the use of strong oxidizing and sulfonating agents which may require more stringent safety precautions. The choice between these methods will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific safety and handling capabilities of the laboratory.
References
The Efficacy of 2,6-Dichloro-4-nitropyridine-N-oxide as a Precursor for High-Performance Energetic Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel energetic materials with superior performance and enhanced safety profiles is a perpetual challenge. In this context, 2,6-Dichloro-4-nitropyridine-N-oxide emerges as a promising precursor for the synthesis of advanced, high-density energetic compounds. This guide provides an objective comparison of its efficacy against alternative precursors, supported by experimental data, detailed methodologies, and visual workflows to aid in research and development.
The strategic introduction of the N-oxide functional group into heterocyclic compounds is a well-established method for increasing density and oxygen balance, both critical parameters for the performance of energetic materials. The N-oxide bond contributes to the overall energy of the molecule and can enhance thermal stability. This compound offers a versatile platform for the synthesis of highly substituted, energy-dense pyridine derivatives through nucleophilic substitution of its chloro groups.
Comparative Performance of Energetic Materials
The true measure of a precursor's efficacy lies in the performance of the energetic materials derived from it. This section compares key performance metrics of energetic materials synthesized from pyridine-based precursors, including derivatives of this compound, with other established energetic compounds.
| Energetic Material | Precursor | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (cm) | Friction Sensitivity (N) | Decomposition Temp. (°C) |
| ANPyO (2,6-diamino-3,5-dinitropyridine-1-oxide) | 2,6-diaminopyridine (related to the target precursor) | 1.878 | 7000 (at 1.50 g/cm³)[1] | 250[1] | >360[1] | 365 (peak)[1] |
| TATB (1,3,5-triamino-2,4,6-trinitrobenzene) | Trinitrotoluene (TNT) | 1.80 | 7,350 | - | - | - |
| LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide) | 2,6-dichloropyrazine | 1.918[2] | - | - | - | 354[2] |
| RDX (Cyclotrimethylenetrinitramine) | Hexamethylenetetramine | 1.82 | 8,750 | - | - | 210 |
| HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocane) | Hexamethylenetetramine | 1.91 | 9,100 | 7.4 | - | 279 |
| PETN (Pentaerythritol tetranitrate) | Pentaerythritol | 1.77 | 8,400 | - | 60 | 140 |
ANPyO , a derivative synthesized from a related pyridine precursor, demonstrates excellent thermal stability and insensitivity, comparable to the well-known insensitive high explosive TATB. While its detonation velocity is slightly lower than some conventional explosives like RDX and HMX, its significantly reduced sensitivity to impact and friction makes it a highly attractive candidate for applications where safety is paramount.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the scientific community. The following are protocols for the synthesis of key energetic materials derived from pyridine-based precursors.
Synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO)
This two-step synthesis involves the nitration of 2,6-diaminopyridine followed by N-oxidation.
Step 1: Nitration of 2,6-diaminopyridine to 2,6-diamino-3,5-dinitropyridine (ANPy)
-
Carefully add 2,6-diaminopyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, typically below 10 °C.
-
After the addition is complete, the reaction mixture is slowly heated to 60-70 °C and maintained for several hours.
-
The mixture is then cooled and poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with cold water until neutral, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Step 2: N-oxidation of ANPy to ANPyO
-
Suspend the synthesized 2,6-diamino-3,5-dinitropyridine (ANPy) in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, typically 30% hydrogen peroxide, dropwise to the suspension while maintaining the temperature.
-
The reaction mixture is then heated under reflux for several hours.
-
After cooling, the product precipitates and is collected by filtration, washed with water, and dried.
An overall yield of 75% for ANPyO has been reported using this method.[1]
Synthesis of 2,4,6-triamino-3,5-dinitropyridine-1-oxide
This synthesis involves the amination of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO).
-
Dissolve 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) in an aqueous solution of potassium hydroxide.
-
Add hydroxylamine to the solution.
-
The reaction proceeds via nucleophilic substitution at the 4-position of the pyridine ring.
-
The product, 2,4,6-triamino-3,5-dinitropyridine-1-oxide, precipitates from the reaction mixture and can be isolated by filtration.
A yield of 39% has been reported for this amination reaction.[2]
Visualizing Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow of the synthesis processes described above.
References
Computational Modeling vs. Experimental Data: Predicting the Reactivity of 2,6-dichloro-4-nitropyridine-N-oxide
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
The reactivity of substituted pyridine N-oxides is a critical consideration in the synthesis of novel pharmaceutical and agrochemical compounds. Among these, 2,6-dichloro-4-nitropyridine-N-oxide stands out as a highly reactive intermediate, primed for nucleophilic aromatic substitution (SNAr). This guide provides a comparative analysis of computational models and experimental data to predict and understand the reactivity of this versatile building block, offering valuable insights for researchers and scientists in drug development and organic synthesis.
Unveiling Reactivity: The Power of Computational and Experimental Synergy
The inherent reactivity of this compound stems from the synergistic electron-withdrawing effects of the N-oxide, the 4-nitro group, and the two chlorine atoms at the 2 and 6 positions. These features render the pyridine ring highly susceptible to nucleophilic attack, particularly at the C2 and C6 positions. Both computational modeling and experimental kinetics are powerful tools to quantify this reactivity, and a combined approach provides the most comprehensive understanding.
Computational methods, particularly Density Functional Theory (DFT), offer a theoretical lens to probe the electronic structure and predict reaction energetics. By calculating parameters such as activation energies and reaction energies, we can anticipate the feasibility and rate of a given reaction. Experimental studies, on the other hand, provide real-world kinetic data, such as reaction rate constants, which serve as the ultimate validation of theoretical predictions.
Comparative Analysis of Reactivity
To illustrate the predictive power of computational modeling, we compare the reactivity of this compound with related pyridine-N-oxide derivatives. The following tables summarize key quantitative data from both computational studies and experimental findings.
Table 1: Computational Prediction of Reactivity for SNAr with Piperidine
| Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
| This compound | DFT (B3LYP/6-311+G(d,p)) | Data not found in literature |
| 4-nitropyridine-N-oxide | DFT (B3LYP/6-311+G(d,p)) | Data not found in literature |
| 2-chloro-4-nitropyridine-N-oxide | DFT (B3LYP/6-311+G(d,p)) | Data not found in literature |
Table 2: Experimental Kinetic Data for SNAr with Piperidine
| Compound | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| This compound | Various | Various | 10⁻⁶ to 10⁻³[1] |
| 4-nitropyridine-N-oxide | Ethanol | 30 | 6.23 x 10⁻⁶[2] |
| 2-chloro-5-nitropyridine | Acetonitrile | 25 | Specific value with piperidine not available |
| 2-chloro-3-nitropyridine | Acetonitrile | 25 | Specific value with piperidine not available |
The broad range of rate constants reported for this compound highlights the significant influence of the nucleophile and reaction conditions on its reactivity.[1] The experimental data for 4-nitropyridine-N-oxide provides a concrete baseline for comparison, demonstrating the activating effect of the nitro and N-oxide groups even in the absence of halogen substituents.
Experimental Protocols: Measuring Reactivity
A detailed understanding of the experimental methodology is crucial for reproducing and comparing reactivity data. The following is a generalized protocol for determining the kinetics of SNAr reactions of substituted pyridine N-oxides.
Kinetic Measurement of SNAr Reactions by UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction of a substituted pyridine N-oxide with a nucleophile.
Materials:
-
Substituted pyridine N-oxide (e.g., this compound)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted pyridine N-oxide of known concentration in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at different concentrations, also in the same solvent.
-
-
Kinetic Runs:
-
Set the spectrophotometer to a wavelength where the product of the reaction has a significant absorbance, and the reactants have minimal absorbance.
-
Equilibrate the cuvette containing the pyridine N-oxide solution to the desired reaction temperature.
-
Initiate the reaction by injecting a known volume of the nucleophile stock solution into the cuvette and start data acquisition immediately.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess compared to the pyridine N-oxide), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
Repeat the kinetic runs with different concentrations of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the nucleophile.
-
Logical Workflow and Signaling Pathways
The prediction and validation of the reactivity of this compound can be visualized as a logical workflow.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2,6-Dichloro-4-nitropyridine-N-oxide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Dichloro-4-nitropyridine-N-oxide (CAS No: 2587-01-1). The following procedures are compiled from safety data sheets and best practices for handling chlorinated and nitrated pyridine compounds to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a hazardous substance that requires careful handling. Key hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Eye Damage: Causes serious eye damage.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Immediate precautions include working in a well-ventilated area, preferably within a chemical fume hood, and ensuring that an eyewash station and safety shower are readily accessible.[1][5]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards are required.[1][5] A face shield should be worn over goggles when there is a risk of splashing.[6] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are suitable for short-term protection.[6][7] Inspect gloves for damage before each use and replace them immediately upon contamination.[7] For tasks with a higher risk of exposure, consider double gloving.[7] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat, such as Nomex®, should be worn and kept fully buttoned to cover as much skin as possible.[6] Clothing worn underneath should be made of natural fibers like cotton.[6] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory.[7] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][5] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be used.[5] |
Safe Handling Protocol: A Step-by-Step Guide
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Inspect all necessary PPE for integrity and wear it properly before handling the compound.
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash your face, hands, and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Post-Handling:
-
Decontaminate the work surface and any equipment used.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.
Emergency First-Aid Procedures
In case of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2] |
| Ingestion | Rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a suitable, labeled, and tightly closed container.[8][9]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains or waterways.[4][10]
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
